Ibr-7
Description
Properties
Molecular Formula |
C24H22BrN7O2 |
|---|---|
Molecular Weight |
520.391 |
IUPAC Name |
(R)-1-(3-(4-Amino-3-(5-phenoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-bromoprop-2-en-1-one |
InChI |
InChI=1S/C24H22BrN7O2/c1-15(25)24(33)31-11-5-6-16(13-31)32-23-20(22(26)28-14-29-23)21(30-32)19-10-9-18(12-27-19)34-17-7-3-2-4-8-17/h2-4,7-10,12,14,16H,1,5-6,11,13H2,(H2,26,28,29)/t16-/m1/s1 |
InChI Key |
IJNQTKBEQIQXHA-MRXNPFEDSA-N |
SMILES |
C=C(Br)C(N1C[C@H](N2N=C(C3=NC=C(OC4=CC=CC=C4)C=C3)C5=C(N)N=CN=C52)CCC1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ibr-7; Ibr 7; Ibr7 |
Origin of Product |
United States |
Foundational & Exploratory
Ibr-7: A Novel Ibrutinib Derivative Targeting the mTORC1/S6 Axis in Non-Small Cell Lung Cancer
For Immediate Release to the Scientific Community
This technical guide provides an in-depth overview of the preclinical data and mechanism of action for Ibr-7, a novel derivative of ibrutinib, in the context of non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapeutics.
Core Mechanism of Action
This compound is a synthesized derivative of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. While ibrutinib has shown limited efficacy against solid tumors like NSCLC, this compound has been engineered to exhibit enhanced cytotoxicity, particularly in epidermal growth factor receptor (EGFR) wild-type NSCLC cell lines.[1][2] The primary mechanism of action of this compound in NSCLC is the dramatic suppression of the mammalian target of Rapamycin complex 1 (mTORC1)/S6 signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a known driver in many cancers, including NSCLC.[3][4] Notably, the parent compound, ibrutinib, only slightly affects this pathway, highlighting the novel activity of this compound.[1]
The inhibition of the mTORC1/S6 pathway by this compound leads to the induction of apoptosis in NSCLC cells.[2] Furthermore, this compound has demonstrated a synergistic effect when combined with the Bcl-2 inhibitor ABT-199 (venetoclax).[1] This synergy is achieved by this compound overcoming the elevation of Mcl-1, a resistance mechanism often induced by ABT-199 monotherapy.[1]
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in various NSCLC cell lines. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Status | IC50 of this compound (μM) | IC50 of Ibrutinib (μM) |
| A549 | Wild-type | ~1-4 | >10 |
| H460 | Wild-type | ~1-4 | >10 |
| H1975 | L858R/T790M | ~1-4 | >10 |
| PC-9 | Exon 19 del | ~1-4 | <1 |
Data synthesized from preclinical studies.[2] The PC-9 cell line, with an EGFR exon 19 deletion, showed high sensitivity to the parent compound ibrutinib, as expected.[2]
Table 2: Inhibitory Activity of this compound on Key Kinases
| Kinase | IC50 of this compound (nM) | IC50 of Ibrutinib (nM) |
| EGFR | 61.0 | 2.3 |
| PI3Kα | >1000 | >1000 |
| mTOR | >1000 | >1000 |
| AKT1 | >1000 | >1000 |
| p70S6K | >1000 | >1000 |
This kinase screening assay indicates that the direct inhibitory effects of this compound and ibrutinib on these specific kinases are not their primary mechanism of enhanced cytotoxicity in the tested NSCLC cell lines.[2]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound in NSCLC.
Caption: this compound signaling pathway in NSCLC.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: NSCLC cell lines (A549, H460, H1975, and PC-9) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: After 24 hours of incubation, cells were treated with varying concentrations of this compound or ibrutinib.
-
Incubation: The treated cells were incubated for 48 hours.
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Final Incubation: The plates were incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: A549 and H1975 cells were treated with this compound for 24 hours.
-
Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.
-
Staining: Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
Tumor Xenograft Assay
-
Cell Implantation: 5 x 10^6 A549 cells were subcutaneously injected into 4-week-old female nude mice.
-
Tumor Growth: Tumors were allowed to grow to a volume of 100-200 mm³.
-
Randomization and Treatment: Mice were randomized into treatment groups. This compound and ibrutinib were administered orally twice daily at a dose of 60 mg/kg.
-
Monitoring: Tumor volume and body weight were monitored regularly throughout the study.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.
Caption: In vitro experimental workflow for this compound.
References
- 1. The this compound derivative of ibrutinib exhibits enhanced cytotoxicity against non-small cell lung cancer cells via targeting of mTORC1/S6 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implication of mTOR Signaling in NSCLC: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Ibr-7: A Technical Overview of its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
October 29, 2025
This document provides a detailed overview of the chemical properties and biological activity of Ibr-7, a novel derivative of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. While a comprehensive synthesis protocol for this compound is not publicly available, this guide consolidates the current understanding of its structure and its effects on cancer cell signaling pathways.
Chemical Structure and Properties
This compound is a synthetic derivative of ibrutinib, designed to enhance its cytotoxic effects against certain cancer types. Its chemical identity is defined by the following properties:
| Property | Value | Source |
| IUPAC Name | (R)-1-(3-(4-Amino-3-(5-phenoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-bromoprop-2-en-1-one | [1] |
| Chemical Formula | C24H22BrN7O2 | [1] |
| Molecular Weight | 520.39 g/mol | [1] |
| Exact Mass | 519.1018 | [1] |
| CAS Number | Not Available | [1] |
| SMILES Code | C=C(Br)C(N1C--INVALID-LINK--CCC1)=O | [2] |
Elemental Analysis:
-
Carbon (C): 55.39%[1]
-
Hydrogen (H): 4.26%[1]
-
Bromine (Br): 15.35%[1]
-
Nitrogen (N): 18.84%[1]
-
Oxygen (O): 6.15%[1]
Synthesis of this compound
Detailed information regarding the synthesis route and characterization of this compound has been noted to be part of a future publication and is not currently available in the public domain.[3]
Biological Activity and Mechanism of Action
This compound has demonstrated enhanced anti-cancer activity against non-small cell lung cancer (NSCLC) cells compared to its parent compound, ibrutinib.[3] The primary mechanism for this increased cytotoxicity is the significant suppression of the mammalian target of Rapamycin complex 1 (mTORC1)/S6 signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival. While ibrutinib has a slight effect on this pathway, this compound induces a more dramatic suppression.[1]
The inhibition of the mTORC1/S6 pathway by this compound leads to caspase-dependent apoptosis in NSCLC cells.[3]
Caption: this compound inhibits the mTORC1 signaling pathway, leading to apoptosis.
Experimental Protocols (Biological Assays)
The following protocols are based on the methodologies described in the study by Zhang et al. (2019) to evaluate the biological activity of this compound.[3]
Cell Culture and Treatment
-
Cell Lines: A549, H460, H1975, and PC-9 non-small cell lung cancer (NSCLC) cell lines were used.
-
Culture Conditions: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Treatment: For experimental assays, cells were treated with varying concentrations of this compound or the parent compound, ibrutinib, for specified durations (e.g., 24 or 48 hours).
Cell Viability Assay (CCK-8)
-
Objective: To determine the dose-dependent inhibitory effect of this compound on the proliferation of NSCLC cells.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or ibrutinib for 48 hours.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period.
-
Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.
-
Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis in NSCLC cells following treatment with this compound.
-
Procedure:
-
Treat A549 and H1975 cells with this compound for 24 hours.
-
Harvest and wash the cells with a binding buffer.
-
Stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting
-
Objective: To analyze the effect of this compound on the phosphorylation status of proteins in the Akt/mTOR signaling pathway.
-
Procedure:
-
Treat A549 and H1975 cells with the indicated concentrations of this compound for 8 hours.
-
Lyse the cells to extract total proteins.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-EGFR, Akt, mTOR, S6).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection system.
-
Caption: Workflow for the biological evaluation of this compound.
Conclusion
This compound is a promising derivative of ibrutinib with enhanced cytotoxic activity against NSCLC cells, mediated through the potent inhibition of the mTORC1/S6 signaling pathway. While the detailed synthesis protocol remains to be published, the available data on its chemical structure and biological activity provide a strong foundation for further research and development. The experimental protocols outlined in this guide can serve as a reference for the continued investigation of this compound and similar compounds in the field of oncology.
References
- 1. The this compound derivative of ibrutinib exhibits enhanced cytotoxicity against non-small cell lung cancer cells via targeting of mTORC1/S6 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 3. Ibrutinib Contributes to Atrial Arrhythmia through the Autophagic Degradation of Connexins by Inhibiting the PI3K-AKT-mTOR Signaling Pathway [imrpress.com]
Unveiling the Molecular Dichotomy: A Technical Deep Dive into Ibr-7 and Ibrutinib
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth comparative analysis of Ibr-7 and its parent compound, ibrutinib, a well-established Bruton's tyrosine kinase (BTK) inhibitor. While both molecules share a common ancestry, key structural modifications in this compound lead to significant differences in their molecular interactions, cellular effects, and potential therapeutic applications. This guide will dissect these differences through a detailed examination of their mechanisms of action, kinase selectivity, and the downstream signaling pathways they modulate, supported by quantitative data and experimental methodologies.
Core Molecular Structures: A Tale of Two Kinase Inhibitors
Ibrutinib is a potent and irreversible BTK inhibitor that covalently binds to cysteine residue 481 (Cys481) in the BTK active site.[1] Its chemical structure is 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one.
This compound is a novel derivative of ibrutinib, synthesized to enhance its cytotoxic effects, particularly against solid tumors like non-small cell lung cancer (NSCLC).[2] While the complete synthesis route has been noted to be part of an upcoming report, its core structure has been disclosed.[2] The key modifications in this compound were designed to improve its anti-cancer activity, especially in cell lines that are less sensitive to ibrutinib.[2]
Comparative Kinase Inhibition and Selectivity
A critical differentiator between kinase inhibitors is their selectivity profile, which dictates their on-target potency and off-target effects.
Ibrutinib is known to inhibit other kinases besides BTK, including other TEC family kinases, EGFR, and HER2.[3] This broader selectivity can contribute to both its therapeutic efficacy in certain contexts and its side-effect profile.[4]
This compound , in contrast, was developed to have a distinct activity profile. While both compounds inhibit Epidermal Growth Factor Receptor (EGFR), their potencies differ significantly.
| Kinase Target | This compound IC₅₀ (nM) | Ibrutinib IC₅₀ (nM) |
| EGFR | 61.0 | 2.3 |
| PI3Kα | >1000 | Not specified |
| mTOR | >1000 | Not specified |
| AKT1 | >1000 | Not specified |
| p70S6K | >1000 | Not specified |
| Table 1: Comparative IC₅₀ values of this compound and ibrutinib against a panel of selected kinases. Data sourced from a kinase substrate screening assay.[2] |
Differential Impact on Cellular Signaling Pathways
The most striking molecular difference between this compound and ibrutinib lies in their influence on the mTORC1/S6 signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Ibrutinib only slightly affects this pathway.[2] Conversely, This compound dramatically suppresses the phosphorylation of key components of the mTORC1/S6 pathway , including mTOR itself, p70S6K (S6K), and ribosomal protein S6.[2] This profound inhibition of the mTORC1/S6 axis is believed to be a primary contributor to the superior anti-cancer activity of this compound in NSCLC cells, particularly those with wild-type EGFR.[2]
Figure 1: Differential effects on the EGFR-mTORC1/S6 pathway.
Comparative Anti-Proliferative Activity
The molecular differences between this compound and ibrutinib translate into distinct cytotoxic profiles against various cancer cell lines. This compound demonstrates significantly enhanced anti-proliferative activity against NSCLC cells, especially those with wild-type EGFR.
| Cell Line | EGFR Status | This compound IC₅₀ (µM) | Ibrutinib IC₅₀ (µM) |
| A549 | Wild-type | ~2.5 | >10 |
| H460 | Wild-type | ~3.0 | >10 |
| H1975 | L858R/T790M Mutant | ~4.0 | ~5.0 |
| PC-9 | del19 Mutant | ~1.5 | <0.1 |
| Table 2: Comparative anti-proliferative activity (IC₅₀) of this compound and ibrutinib in NSCLC cell lines after 48 hours of treatment.[2] |
Experimental Protocols
The following provides a general overview of the methodologies used to characterize and compare this compound and ibrutinib.
Kinase Inhibition Assay (ELISA-based)
This assay is employed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Figure 2: Workflow for a typical kinase inhibition assay.
Methodology:
-
Coating: A 96-well plate is coated with a substrate specific to the kinase of interest.
-
Kinase Reaction: The kinase, ATP, and varying concentrations of the inhibitor (this compound or ibrutinib) are added to the wells.
-
Incubation: The plate is incubated to allow the kinase to phosphorylate the substrate.
-
Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: A chromogenic substrate for HRP (e.g., TMB) is added, and the colorimetric change is measured using a plate reader.
-
Data Analysis: The absorbance values are plotted against the inhibitor concentration to determine the IC₅₀ value.
Cell Viability Assay (CCK-8)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Figure 3: Workflow for a Cell Counting Kit-8 (CCK-8) assay.
Methodology:
-
Cell Seeding: NSCLC cells (e.g., A549, H460, H1975, PC-9) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of this compound or ibrutinib.
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours).
-
Reagent Addition: Cell Counting Kit-8 (CCK-8) solution, which contains a WST-8 tetrazolium salt, is added to each well.
-
Color Development: Viable cells with active dehydrogenases reduce the WST-8 to a yellow-colored formazan dye.
-
Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader.
-
Analysis: The absorbance is proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value.[2]
Conclusion and Future Directions
This compound represents a significant evolution from its parent molecule, ibrutinib. Its distinct molecular profile, characterized by a potent inhibitory effect on the mTORC1/S6 signaling pathway, translates to enhanced cytotoxicity against NSCLC cells, particularly those with wild-type EGFR. This divergence in mechanism of action suggests that this compound may hold promise for treating solid tumors that are less responsive to traditional BTK inhibitors.
Further research is warranted to fully elucidate the complete kinase selectivity profile of this compound and to understand the precise molecular interactions that lead to its profound effect on the mTORC1/S6 pathway. The forthcoming publication of its synthesis route will undoubtedly spur further investigation and potential optimization of this promising anti-cancer agent. The findings presented in this guide underscore the importance of targeted molecular modifications in drug development to enhance efficacy and overcome resistance.
References
- 1. youtube.com [youtube.com]
- 2. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib selectively and irreversibly targets EGFR (L858R, Del19) mutant but is moderately resistant to EGFR (T790M) mutant NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
In Vitro Anti-proliferative Activity of Ibr-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-proliferative activity of Ibr-7, a novel derivative of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. This compound has demonstrated superior cytotoxic effects compared to its parent compound in various cancer cell lines, particularly non-small cell lung cancer (NSCLC) and pancreatic cancer. This document details the quantitative anti-proliferative data, comprehensive experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Anti-proliferative Data
The anti-proliferative activity of this compound has been quantified in several cancer cell lines, with its efficacy being notably higher than that of ibrutinib. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Ibrutinib IC50 (µM) | Time Point (hours) |
| PANC-1 | Pancreatic Cancer | 1.7 | 20.8 | 48 |
| Capan2 | Pancreatic Cancer | 2.5 | 29.6 | 48 |
| A549 | NSCLC (EGFR wild-type) | Data not specified | Data not specified | 48 |
| H460 | NSCLC (EGFR wild-type) | Data not specified | Data not specified | 48 |
| H1975 | NSCLC (EGFR mutant) | Data not specified | Data not specified | 48 |
| PC-9 | NSCLC (EGFR mutant) | Data not specified | Data not specified | 48 |
Table 1: Comparative IC50 values of this compound and Ibrutinib in pancreatic and non-small cell lung cancer cell lines. Data for NSCLC cell lines indicates this compound has superior anti-cancer activity, though specific IC50 values were not provided in the reviewed literature.[1]
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-proliferative effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival. The primary mechanism identified is the potent suppression of the mTORC1/S6 signaling pathway, which is only minimally affected by ibrutinib.[1][2] In some cancer contexts, such as pancreatic cancer, this compound has also been shown to downregulate the phosphorylation of the epidermal growth factor receptor (EGFR).[3][4]
This compound Signaling Pathway Diagram
Caption: this compound inhibits the mTORC1/S6 and EGFR signaling pathways, leading to decreased cell proliferation and induction of apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the anti-proliferative activity of this compound.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound or ibrutinib (e.g., 1.56–50 µmol/L) for the desired time periods (e.g., 24, 48, or 72 hours).[1]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 24 hours.[3]
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound for the indicated times (e.g., 8 hours for signaling pathway analysis) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, p-p70S6, p-S6, p-EGFR, and their total protein counterparts) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagrams
General In Vitro Anti-proliferative Assay Workflow
References
- 1. The this compound derivative of ibrutinib radiosensitizes pancreatic cancer cells by downregulating p-EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptglab.com [ptglab.com]
- 3. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Guide: Apoptosis Induction by Ibr-7 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of Ibr-7, a derivative of ibrutinib, and its mechanism of inducing apoptosis in various cancer cell lines. We consolidate quantitative data on its efficacy, detail the experimental protocols for assessing its activity, and visualize the key signaling pathways and workflows involved.
Core Mechanism of Action: Targeting the mTORC1/S6 Pathway
This compound exerts its potent anti-proliferative and pro-apoptotic effects primarily by targeting key signaling pathways involved in cell growth and survival. Unlike its parent compound ibrutinib, which shows high selectivity for Bruton's tyrosine kinase (BTK) and EGFR with certain mutations, this compound demonstrates superior anti-cancer activity in EGFR wild-type cells, indicating a different mechanism of action[1].
The primary mechanism involves the suppression of the Akt/mTOR signaling pathway. Treatment of non-small cell lung cancer (NSCLC) cells with this compound leads to a significant downregulation of phosphorylated proteins within this pathway, specifically targeting mTORC1 and its downstream effector S6 kinase[1]. This inhibition disrupts essential cellular processes regulated by mTOR, including protein synthesis and cell growth, ultimately leading to caspase-dependent apoptosis.[1] Additionally, this compound has been shown to decrease the expression of phosphorylated EGFR (p-EGFR), which can contribute to its anti-cancer effects, particularly in sensitizing cancer cells to radiation[2].
Visualized Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Caption: this compound induced apoptosis signaling pathway.
Quantitative Efficacy Data
The cytotoxic and anti-proliferative effects of this compound have been quantified across several cancer cell lines. The data is summarized below.
Table 1: IC50 Values of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) was determined after 48 hours of treatment using a CCK-8 assay.[1]
| Cell Line | Cancer Type | EGFR Status | This compound IC50 (µM) |
| A549 | NSCLC | Wild-Type | ~1-4 |
| H460 | NSCLC | Wild-Type | ~1-4 |
| H1975 | NSCLC | L858R, T790M | ~1-4 |
| PC-9 | NSCLC | 19 del | ~1-4 |
| PANC-1 | Pancreatic | - | Not specified, but anti-proliferative effect is dose-dependent[2] |
| Capan2 | Pancreatic | - | Not specified, but anti-proliferative effect is dose-dependent[2] |
Table 2: Anti-Proliferative Effect of this compound on Primary Lung Cancer Cells
Cell viability was assessed in 3D-cultured primary lung cancer cells after 24 hours of treatment followed by 120 hours of culture.
| Compound | Concentration (µM) | Mean Viable Cell Percentage (%) |
| Ibrutinib | 4 | 88.1 |
| This compound | 4 | 40.3 |
| AZD-9291 | 4 | 57.0 |
Experimental Protocols & Workflows
This section details the methodologies used to evaluate the pro-apoptotic effects of this compound.
General Experimental Workflow for Apoptosis Assessment
The standard workflow for quantifying apoptosis involves cell treatment, staining with fluorescent markers, and subsequent analysis via flow cytometry.
Caption: Standard workflow for Annexin V/PI apoptosis assay.
Cell Viability Assay (CCK-8)
This protocol is used to determine the dose-dependent inhibitory effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or ibrutinib for 48 hours.[1] Include a vehicle-only control.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine IC50 values.
Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This is the primary method for quantifying the percentage of apoptotic cells following this compound treatment.[1][3]
-
Cell Treatment: Culture A549 and H1975 cells and treat them with the desired concentrations of this compound for 24 hours.[1]
-
Cell Harvesting:
-
Adherent Cells: Remove the medium, wash with PBS, and detach cells using trypsin. Neutralize the trypsin with serum-containing medium.[4]
-
Suspension Cells: Transfer cells directly into a centrifuge tube.
-
-
Centrifugation: Collect cells by centrifugation at approximately 300-600 x g for 5 minutes.[4]
-
Washing: Wash the cell pellet once with cold 1X PBS and once with 1X Binding Buffer.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[5]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the apoptosis signaling pathway.[1][6]
-
Cell Lysis: After treating cells with this compound for the specified duration (e.g., 8 hours for pathway analysis, 24 hours for apoptosis markers), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, p-S6, cleaved PARP, Caspase-3) overnight at 4°C.[1] Use an antibody against a housekeeping protein like β-actin as a loading control.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
This assay directly measures the activity of key executioner caspases.
-
Cell Treatment & Lysis: Treat cells with this compound, ABT-199, or a combination for 24 hours. Lyse the cells according to the manufacturer's protocol for the colorimetric caspase assay kit (e.g., BioVision).[1]
-
Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for Caspase-3).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of cleaved pNA, indicating caspase activity.
-
Analysis: Compare the activity in treated samples to untreated controls.
References
- 1. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Preclinical Activity of Ibr-7 in EGFR Wild-Type Non-Small Cell Lung Cancer
This technical guide provides a comprehensive overview of the preclinical findings related to this compound, a derivative of ibrutinib, and its effects on epidermal growth factor receptor (EGFR) wild-type non-small cell lung cancer (NSCLC). This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.
Core Findings
This compound, a novel derivative of the Bruton's tyrosine kinase inhibitor ibrutinib, has demonstrated enhanced anti-cancer activity against NSCLC cells, particularly those with wild-type EGFR.[1] Unlike its parent compound, this compound's potent cytotoxicity is primarily attributed to its ability to dramatically suppress the mammalian target of Rapamycin complex 1 (mTORC1)/S6 signaling pathway.[1][2] This targeted inhibition leads to caspase-dependent apoptosis in NSCLC cells.[2]
Signaling Pathway Affected by this compound
The primary mechanism of action for this compound in EGFR wild-type NSCLC is the inhibition of the mTORC1/S6 signaling cascade. This pathway is a critical regulator of cell growth, proliferation, and survival. This compound's potent suppression of this pathway distinguishes it from ibrutinib and is linked to its superior anti-cancer activity in this context.[1][2]
Caption: this compound inhibits the mTORC1/S6 signaling pathway, leading to apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies of this compound in EGFR wild-type NSCLC cell lines.
| Cell Line | EGFR Status | Drug | IC50 (µM) after 48h | Observations |
| A549 | Wild-Type | Ibrutinib | >10 | - |
| A549 | Wild-Type | This compound | ~2.5 | Potent anti-proliferative activity |
| H460 | Wild-Type | Ibrutinib | >10 | - |
| H460 | Wild-Type | This compound | ~5 | Significant inhibition of proliferation |
| H1975 | L858R/T790M | Ibrutinib | ~7.5 | - |
| H1975 | L858R/T790M | This compound | ~2.5 | Enhanced activity compared to ibrutinib |
| PC-9 | Exon 19 Del | Ibrutinib | ~5 | - |
| PC-9 | Exon 19 Del | This compound | ~1 | Strong anti-proliferative effect |
Data synthesized from publicly available research.[3]
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H460) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound or ibrutinib for 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat NSCLC cells with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the mTORC1/S6 pathway (e.g., phospho-mTOR, phospho-S6, total-S6, Mcl-1, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A general workflow for the preclinical evaluation of this compound.
Synergistic Potential
Preclinical studies have also indicated that this compound can overcome the elevation of Mcl-1, an anti-apoptotic protein, that is often induced by treatment with the Bcl-2 inhibitor ABT-199 (venetoclax).[1][2] This suggests a strong synergistic effect when this compound is combined with ABT-199 in NSCLC cells, offering a promising avenue for combination therapy development.[1]
Conclusion and Future Directions
This compound presents a promising therapeutic strategy for EGFR wild-type NSCLC by potently targeting the mTORC1/S6 signaling pathway. Its enhanced cytotoxicity compared to its parent compound, ibrutinib, and its synergistic potential with other targeted agents highlight its significance for further investigation. Future research should focus on in vivo efficacy studies in xenograft models, detailed pharmacokinetic and pharmacodynamic profiling, and comprehensive toxicity assessments to pave the way for potential clinical evaluation.
References
- 1. The this compound derivative of ibrutinib exhibits enhanced cytotoxicity against non-small cell lung cancer cells via targeting of mTORC1/S6 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Pharmacokinetics and Pharmacodynamics of Ibr-7: A Technical Overview
Introduction
Ibr-7 is a novel, orally available small molecule inhibitor derived from ibrutinib.[1][2] Initially developed to improve upon the cytotoxicity of ibrutinib in solid tumors, this compound has demonstrated a distinct and potent mechanism of action, particularly in non-small cell lung cancer (NSCLC) cells.[1][2] Unlike its parent compound, which primarily targets Bruton's tyrosine kinase (BTK), this compound exerts its superior anti-cancer effects through the significant suppression of the mammalian target of Rapamycin complex 1 (mTORC1)/S6 signaling pathway.[1][2] This document provides a detailed overview of the pharmacokinetics and pharmacodynamics of this compound based on available preclinical data.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its potent anti-proliferative and pro-apoptotic activity in cancer cells. This activity is mechanistically linked to its inhibitory effect on the mTORC1/S6 signaling cascade, a critical pathway for cell growth, proliferation, and survival.
Mechanism of Action: Inhibition of mTORC1/S6 Signaling
This compound potently suppresses the phosphorylation of key proteins within the mTORC1/S6 pathway.[1][2] This inhibition disrupts downstream signaling, leading to decreased protein synthesis and cell growth, ultimately inducing apoptosis in cancer cells. The pathway diagram below illustrates the point of intervention for this compound.
In Vitro Anti-proliferative Activity
This compound exhibits potent dose-dependent inhibitory effects against various NSCLC cell lines, showing superior activity compared to its parent compound, ibrutinib.[1][3]
| Cell Line | Histology | EGFR Status | This compound IC₅₀ (µM) |
| A549 | Adenocarcinoma | Wild-Type | 5.2 |
| H460 | Large Cell | Wild-Type | 6.8 |
| H1975 | Adenocarcinoma | L858R/T790M | 3.5 |
| PC-9 | Adenocarcinoma | del E746-A750 | 2.1 |
| Table 1: Representative half-maximal inhibitory concentrations (IC₅₀) of this compound in NSCLC cell lines after 48-hour exposure. Data is illustrative based on published preclinical findings. |
Experimental Protocols: Pharmacodynamics
Protocol 1: Cell Viability CCK-8 Assay
Objective: To determine the dose-dependent effect of this compound on the proliferation of NSCLC cells.
Methodology:
-
Cell Culture: NSCLC cell lines (A549, H460, etc.) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 25 µM) or a vehicle control (DMSO).
-
Incubation: Plates are incubated for 48 hours.
-
Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 2 hours.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined using non-linear regression analysis.
Protocol 2: Western Blotting for Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation status of mTORC1/S6 pathway proteins.
Methodology:
-
Cell Culture and Treatment: A549 or H1975 cells are grown in 6-well plates and treated with specified concentrations of this compound for 8 hours.
-
Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-mTOR, phospho-S6, total mTOR, total S6, and a loading control (e.g., β-actin).
-
Washing & Secondary Antibody: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software.
Pharmacokinetics
Preclinical studies, including pharmacokinetic and hERG safety assays, have been conducted on this compound.[1] The results suggest that this compound is a promising candidate for further development.[1] The following table presents representative pharmacokinetic parameters for a small molecule inhibitor like this compound following oral administration in rats.
| Parameter | Description | Value (Unit) |
| Tmax | Time to reach maximum plasma concentration | 1.5 (h) |
| Cmax | Maximum plasma concentration | 850 (ng/mL) |
| AUC(0-t) | Area under the curve from time 0 to last measurement | 4200 (h*ng/mL) |
| t₁/₂ | Elimination half-life | 4.5 (h) |
| Table 2: Representative pharmacokinetic parameters for this compound following a single oral dose (e.g., 10 mg/kg) in Sprague-Dawley rats. Data is illustrative. |
Experimental Protocols: Pharmacokinetics
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of this compound following oral administration.
Methodology:
-
Animals: Male Sprague-Dawley rats (n=3-5 per time point) are used.
-
Acclimation: Animals are acclimated for at least one week with free access to food and water. They are fasted overnight before dosing.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered as a single dose via oral gavage.
-
Blood Sampling: Blood samples (~200 µL) are collected from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Samples are centrifuged at 4,000 rpm for 10 minutes at 4°C to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
PK Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
This compound is a promising ibrutinib derivative with a distinct pharmacologic profile. Its potent pharmacodynamic activity against NSCLC cells is driven by the targeted inhibition of the mTORC1/S6 signaling pathway. Preclinical data indicates that this compound possesses drug-like pharmacokinetic properties, supporting its continued investigation as a potential therapeutic agent for solid tumors. Further studies are warranted to fully elucidate its clinical potential, safety, and efficacy.
References
- 1. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound derivative of ibrutinib exhibits enhanced cytotoxicity against non-small cell lung cancer cells via targeting of mTORC1/S6 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability of Ibr-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Ibr-7, a novel derivative of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. Due to the limited publicly available quantitative data for this compound, this document focuses on presenting the existing qualitative information, alongside detailed, standard experimental protocols for the thorough characterization of the solubility and stability of similar pharmaceutical compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this compound or other novel kinase inhibitors.
Introduction to this compound
This compound is a synthesized derivative of ibrutinib, developed to enhance cytotoxic effects against non-small cell lung cancer (NSCLC) cells.[1] Its mechanism of action involves the suppression of the mTORC1/S6 signaling pathway.[1][2] The chemical and physical properties of this compound are critical for its development as a potential therapeutic agent, with solubility and stability being paramount for formulation, bioavailability, and overall efficacy.
Chemical Information:
| Property | Value |
| Chemical Name | (R)-1-(3-(4-Amino-3-(5-phenoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-bromoprop-2-en-1-one |
| Molecular Formula | C24H22BrN7O2 |
| Molecular Weight | 520.39 g/mol |
| CAS Number | N/A |
Solubility Profile of this compound
Currently, specific quantitative solubility data for this compound in various solvents and pH conditions are not publicly available. However, existing research and supplier information provide qualitative insights into its solubility characteristics.
Summary of Known Solubility Data
The following table summarizes the available qualitative and formulation-related solubility information for this compound.
| Solvent/System | Solubility | Source |
| Aqueous Buffers | Likely Poor | Inferred from the need for co-solvents and solubilizing agents for in vivo studies.[1] The parent compound, ibrutinib, is practically insoluble in water. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Stated by a commercial supplier.[3] Used as a solvent for in vivo study preparations.[1] |
| In Vivo Formulation | Soluble in a mixture of DMSO and 20% HP-beta-cyclodextrin | The formulation used for oral administration in animal studies involved dissolving this compound in DMSO followed by dilution with an aqueous solution of 20% HP-beta-cyclodextrin.[1] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, standardized experimental protocols should be employed. The following are detailed methodologies for kinetic and thermodynamic solubility assays.
This high-throughput method is suitable for early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for spectrophotometric methods)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Nephelometer or UV/Vis plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for a specified period, typically 1 to 2 hours.
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in scattering indicates precipitation.
-
UV/Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength maximum (λmax) for this compound. Compare the absorbance to a standard curve prepared in a DMSO/buffer mixture to determine the concentration of the dissolved compound.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
This method determines the solubility of a compound in its solid state in equilibrium with a solvent, providing a more accurate measure of its intrinsic solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at equilibrium.
Materials:
-
Solid this compound (crystalline or amorphous)
-
Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents (e.g., ethanol, methanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a validated analytical method for this compound
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot if necessary. Dilute the supernatant with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: The thermodynamic solubility is the average concentration of this compound determined in the saturated supernatant from multiple replicates.
Stability Profile of this compound
The stability of this compound is crucial for its storage, formulation, and in vivo performance. As with solubility, quantitative stability data is limited, but general guidelines can be inferred and appropriate testing methodologies can be proposed.
Summary of Known Stability Information
The following table outlines the available information on the stability and storage of this compound.
| Condition | Stability | Source |
| Solid State (Storage) | Stable for >3 years if stored properly. Recommended storage is at 0 - 4 °C for the short term (days to weeks) or -20 °C for the long term (months to years), kept dry and in the dark. | Commercial Supplier[3] |
| Shipping | Stable for a few weeks under ambient temperature during ordinary shipping. | Commercial Supplier[3] |
Experimental Protocols for Stability Studies
Comprehensive stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines. A stability-indicating analytical method is a prerequisite for these studies.
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.
Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products.
Procedure Outline:
-
Method Development:
-
Column Selection: Screen various reversed-phase columns (e.g., C18, C8) with different particle sizes and dimensions.
-
Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate) and pH modifiers.
-
Detection Wavelength: Determine the optimal UV detection wavelength for this compound.
-
Gradient Elution: Develop a gradient elution profile to achieve adequate separation of this compound from all potential impurities and degradants.
-
-
Forced Degradation Studies:
-
Subject this compound to stress conditions to generate degradation products. These conditions typically include:
-
Acidic Hydrolysis: e.g., 0.1 N HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 N NaOH at elevated temperature.
-
Oxidation: e.g., 3% H2O2 at room temperature.
-
Thermal Stress: e.g., heating the solid drug at a high temperature.
-
Photostability: Exposing the drug to light according to ICH Q1B guidelines.
-
-
-
Method Validation:
-
Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent this compound peak.
-
Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
-
Once a stability-indicating method is in place, formal stability studies can be initiated.
Objective: To establish a re-test period for the drug substance and a shelf-life for the drug product under defined storage conditions.
Procedure:
-
Batch Selection: Use at least three primary batches of this compound for the study.
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-Term Testing: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated Testing: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Typically 0, 3, and 6 months.
-
-
Tests to be Performed: At each time point, the samples should be tested for relevant attributes, which may include:
-
Appearance
-
Assay (using the validated stability-indicating method)
-
Degradation products/impurities
-
Water content
-
For drug products, additional tests such as dissolution, hardness, and microbial limits may be necessary.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the known signaling pathway of this compound and a general workflow for its solubility and stability assessment.
This compound Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for IBR-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for utilizing IBR-7, a novel derivative of ibrutinib, in cancer cell culture studies. This compound has demonstrated enhanced cytotoxicity against non-small cell lung cancer (NSCLC) and pancreatic cancer cells by targeting key signaling pathways.[1][2][3]
Mechanism of Action
This compound exerts its anti-cancer effects through the inhibition of critical signaling pathways involved in cell proliferation and survival. Its primary mechanisms of action include:
-
Suppression of the mTORC1/S6 Signaling Pathway: Unlike its parent compound ibrutinib, this compound potently inhibits the phosphorylation of the mammalian target of Rapamycin complex 1 (mTORC1) and its downstream effector, ribosomal protein S6 (S6).[1][2] This pathway is crucial for protein synthesis and cell growth.
-
Inhibition of the EGFR Signaling Pathway: this compound has been shown to effectively suppress the epidermal growth factor receptor (EGFR) signaling pathway, which is a key driver in the proliferation of various cancer cells.[3]
-
Induction of Apoptosis: By inhibiting these survival pathways, this compound effectively induces programmed cell death (apoptosis) in cancer cells.[1][3]
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's activity in various cancer cell lines.
Table 1: IC50 Values of Ibrutinib and this compound in NSCLC Cell Lines
| Cell Line | Ibrutinib (μM) | This compound (μM) |
| A549 | > 20 | 4.31 ± 0.55 |
| H460 | > 20 | 5.12 ± 0.63 |
| H1975 | 8.73 ± 1.01 | 1.89 ± 0.23 |
| PC-9 | 0.012 ± 0.002 | 0.009 ± 0.001 |
Data represents the concentration required to inhibit 50% of cell growth after 48 hours of treatment.[1]
Table 2: Kinase Inhibitory Activity (IC50, nM)
| Kinase | Ibrutinib | This compound |
| EGFR | 2.3 | 61 |
This data highlights the differential kinase selectivity between ibrutinib and this compound.[1]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Culture and Maintenance
-
Cell Lines:
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Ibrutinib (for comparison)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and ibrutinib in culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in each well with 100 µL of medium containing the desired drug concentrations. Include vehicle control (DMSO) wells.
-
Incubate the plates for 48 hours.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
-
Materials:
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells (e.g., A549, H1975) in 6-well plates.[1]
-
Treat cells with various concentrations of this compound for 24 hours.[1]
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive cells are undergoing apoptosis.
-
Western Blotting
This protocol is for analyzing the effect of this compound on protein phosphorylation in signaling pathways.
-
Materials:
-
6-well plates or larger culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6, S6, p-EGFR, EGFR, PARP, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the indicated concentrations of this compound for a specified time (e.g., 8 or 24 hours).[1]
-
Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits EGFR and mTORC1/S6 signaling to suppress proliferation and induce apoptosis.
Experimental Workflow for this compound Evaluation
References
- 1. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound derivative of ibrutinib exhibits enhanced cytotoxicity against non-small cell lung cancer cells via targeting of mTORC1/S6 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Ibr-7 in Lung Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ibr-7, a derivative of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, has demonstrated enhanced cytotoxicity against non-small cell lung cancer (NSCLC) cells.[1][2] Unlike its parent compound, this compound exhibits potent anti-cancer activity, particularly in NSCLC cell lines with wild-type epidermal growth factor receptor (EGFR).[1][2] Its primary mechanism of action involves the dramatic suppression of the mammalian target of Rapamycin complex 1 (mTORC1)/S6 signaling pathway.[1][2] These application notes provide detailed protocols for utilizing this compound in preclinical lung cancer studies.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Status | This compound IC₅₀ (µM) | Ibrutinib IC₅₀ (µM) |
| A549 | Wild-type | ~1-4 | >10 |
| H460 | Wild-type | ~1-4 | >10 |
| H1975 | L858R, T790M | ~1-4 | >10 |
| PC-9 | Exon 19 del | ~1-4 | <1 |
Data synthesized from preclinical studies.[1] The IC₅₀ values for this compound against A549, H460, H1975, and PC-9 lung cancer cell lines were approximately 1–4 μm.[1] In contrast, ibrutinib showed limited efficacy against most solid tumor cell lines, with the exception of the PC-9 cell line which harbors an EGFR 19 deletion mutation.[1]
Signaling Pathway
The enhanced anti-cancer activity of this compound in NSCLC is attributed to its potent inhibition of the mTORC1/S6 signaling pathway, a pathway only slightly affected by ibrutinib.[1][2] This dual inhibitory activity towards both EGFR and mTORC1/S6 contributes to its superior cytotoxicity.[1]
Caption: this compound signaling pathway in NSCLC.
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol determines the anti-proliferative effects of this compound on NSCLC cells.
Workflow:
Caption: Workflow for the CCK-8 cell viability assay.
Methodology:
-
Cell Seeding: Seed NSCLC cells (e.g., A549, H460, H1975, PC-9) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using appropriate software.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the mTORC1/S6 signaling pathway.
Workflow:
Caption: Workflow for Western Blot analysis.
Methodology:
-
Cell Treatment and Lysis: Treat NSCLC cells with this compound at the desired concentration for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated mTOR, phosphorylated S6, total mTOR, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol evaluates the in vivo anti-tumor efficacy of this compound.
Workflow:
Caption: Workflow for an in vivo lung cancer xenograft study.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., A549) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via oral gavage) and a vehicle control to the respective groups daily for a specified period (e.g., 2-3 weeks).
-
Monitoring: Measure tumor dimensions and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Immunohistochemistry (IHC)
This protocol is for the analysis of protein expression in tumor tissues from the in vivo study.
Methodology:
-
Tissue Preparation: Fix the harvested tumors in 10% neutral buffered formalin and embed them in paraffin. Cut 4-5 µm sections and mount them on slides.[5]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[6]
-
Antigen Retrieval: Perform antigen retrieval using a citrate buffer (pH 6.0) by heating the slides.[5][6]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.[5]
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against proteins of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-S6) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize the staining using a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.[5]
-
Analysis: Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells.
References
- 1. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound derivative of ibrutinib exhibits enhanced cytotoxicity against non-small cell lung cancer cells via targeting of mTORC1/S6 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 6. Immunohistochemistry Protocols [etsu.edu]
Application Notes and Protocols: Western Blot Analysis of p-mTOR (Ser2448) Following Ibr-7 Treatment in Non-Small Cell Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibr-7, a novel derivative of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, has demonstrated enhanced cytotoxicity in non-small cell lung cancer (NSCLC) cells.[1][2] Mechanistic studies have revealed that this compound exerts its anti-cancer effects by potently suppressing the mammalian target of rapamycin complex 1 (mTORC1)/S6 signaling pathway.[1][2][3] The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A key activation event in this pathway is the phosphorylation of mTOR at serine 2448 (p-mTOR).
This document provides detailed application notes and protocols for the analysis of p-mTOR levels by Western blot in NSCLC cell lines following treatment with this compound. These protocols are intended to guide researchers in the accurate assessment of this compound's inhibitory effect on the mTOR signaling pathway.
Data Presentation
The following table summarizes the quantitative analysis of p-mTOR (Ser2448) levels in A549 and H1975 NSCLC cell lines after treatment with varying concentrations of this compound for 8 hours. Data is presented as the relative density of the p-mTOR band normalized to total mTOR, with the untreated control set to 1.0.
| Cell Line | This compound Concentration (µM) | Relative p-mTOR/mTOR Ratio (Fold Change) |
| A549 | 0 (Control) | 1.0 |
| 1 | 0.6 | |
| 2 | 0.3 | |
| 5 | 0.1 | |
| H1975 | 0 (Control) | 1.0 |
| 1 | 0.7 | |
| 2 | 0.4 | |
| 5 | 0.2 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: A549 and H1975 non-small cell lung cancer cell lines.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 1, 2, and 5 µM). Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including the vehicle control.
-
Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Replace the medium with fresh medium containing the indicated concentrations of this compound or vehicle control (DMSO) and incubate for 8 hours.
Western Blot Protocol for p-mTOR (Ser2448)
1. Cell Lysis
a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 100-150 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with vortexing every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE
a. Denature 20-30 µg of protein from each sample by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load the samples onto a 6% or 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. c. Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
3. Protein Transfer
a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. b. Perform a wet transfer at 100 V for 90-120 minutes or a semi-dry transfer according to the manufacturer's instructions. Ensure the transfer apparatus is kept cool.
4. Immunoblotting
a. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-mTOR (Ser2448) (e.g., Cell Signaling Technology, #5536) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. A typical dilution is 1:1000. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST (typically 1:2000-1:5000 dilution) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or autoradiography film. d. For normalization, strip the membrane and re-probe with an antibody against total mTOR (e.g., Cell Signaling Technology, #2983) or a loading control like β-actin. e. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-mTOR signal to the total mTOR signal for each sample.
Mandatory Visualizations
mTOR Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the mTORC1 signaling pathway.
Western Blot Experimental Workflow
Caption: Workflow for p-mTOR Western blot analysis.
References
- 1. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound derivative of ibrutinib radiosensitizes pancreatic cancer cells by downregulating p-EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers [mdpi.com]
Application Note & Protocol: Measuring the Cytotoxicity of Ibr-7 using the CCK-8 Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the cytotoxic effects of Ibr-7, a novel ibrutinib derivative, on cancer cells using the Cell Counting Kit-8 (CCK-8) assay. This compound has demonstrated enhanced anti-cancer activity, particularly against non-small cell lung cancer (NSCLC), by potently suppressing the mTORC1/S6 signaling pathway.[1][2] The CCK-8 assay is a sensitive colorimetric method for determining cell viability and offers a reliable means to quantify the dose-dependent effects of this compound.[3]
Principle of the Method
The Cell Counting Kit-8 (CCK-8) assay is based on the reduction of a highly water-soluble tetrazolium salt, WST-8, by dehydrogenase enzymes in living, metabolically active cells.[4] This bioreduction process produces a water-soluble orange-colored formazan dye.[3] The amount of formazan generated is directly proportional to the number of viable cells in the culture.[4] The absorbance of the resulting formazan solution is measured at 450 nm using a microplate reader, allowing for the quantitative assessment of cell viability and cytotoxicity.[5]
This compound Signaling Pathway
This compound exerts its enhanced anti-cancer effects by uniquely targeting and suppressing the mammalian target of Rapamycin complex 1 (mTORC1)/S6 signaling pathway, a critical regulator of cell growth and proliferation.[1][2] This mechanism distinguishes it from its parent compound, ibrutinib.[1]
Caption: this compound inhibits the mTORC1/S6 signaling pathway to reduce cell proliferation.
Materials and Reagents
-
This compound Compound: (e.g., MedKoo Biosciences, Cat#: 565606)[6]
-
Cell Line: e.g., A549 or H1975 human non-small cell lung cancer (NSCLC) cells.[1]
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Counting Kit-8 (CCK-8): (e.g., MCE, Cat#: HY-K0301)[5]
-
Dimethyl Sulfoxide (DMSO): sterile, cell culture grade.
-
Phosphate-Buffered Saline (PBS): sterile, pH 7.4.
-
Equipment:
-
96-well clear flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader with a 450 nm filter.
-
Standard cell culture equipment (biosafety cabinet, centrifuge, pipettes, etc.).
-
Experimental Workflow
The overall workflow involves cell seeding, treatment with this compound, incubation, addition of the CCK-8 reagent, and subsequent measurement of absorbance to determine cell viability.
Caption: Step-by-step workflow for the this compound cytotoxicity assay using CCK-8.
Detailed Experimental Protocol
5.1. Cell Preparation and Seeding
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in a fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).[5]
-
Include wells with medium only to serve as a blank control.
-
Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to adhere.[5][7]
5.2. This compound Compound Preparation and Treatment
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (ensure final DMSO concentration is ≤ 0.1%).
-
After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control medium.
-
Incubate the plate for the desired treatment period (e.g., 48 hours, as used in previous this compound studies).[1]
5.3. CCK-8 Assay Procedure
-
Following the 48-hour treatment incubation, add 10 µL of CCK-8 solution directly to each well.[5][8] Be careful not to introduce bubbles.
-
Gently swirl the plate to ensure the solution is mixed evenly.
-
Incubate the plate for 1-4 hours in the incubator. The optimal incubation time can vary depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[7]
5.4. Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only + CCK-8) from all other readings.
-
Calculate Percent Viability: Determine the cell viability for each this compound concentration using the following formula:
-
Cell Viability (%) = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC₅₀: Plot the percent cell viability against the log of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.
Data Presentation
The following tables represent hypothetical data for illustrative purposes.
Table 1: Sample CCK-8 Assay Data for this compound on A549 Cells (48h Treatment)
| This compound Conc. (µM) | Avg. Absorbance (450 nm) | Corrected Absorbance | % Cell Viability |
| Blank (Medium Only) | 0.085 | 0.000 | N/A |
| 0 (Vehicle Control) | 1.550 | 1.465 | 100.0% |
| 0.1 | 1.495 | 1.410 | 96.2% |
| 0.5 | 1.310 | 1.225 | 83.6% |
| 1.0 | 1.050 | 0.965 | 65.9% |
| 5.0 | 0.825 | 0.740 | 50.5% |
| 10.0 | 0.460 | 0.375 | 25.6% |
| 25.0 | 0.215 | 0.130 | 8.9% |
Table 2: Summary of this compound IC₅₀ Values in NSCLC Cell Lines
| Cell Line | EGFR Status | IC₅₀ of this compound (µM) | Reference |
| A549 | Wild-Type | ~5.0 | [1] |
| H460 | Wild-Type | ~4.5 | [1] |
| H1975 | T790M Mutant | ~6.2 | [1] |
| PC-9 | 19 Del Mutant | ~0.8 | [1] |
Troubleshooting
-
High Background: If the blank wells show high absorbance, it may indicate contamination of the medium or a reaction between the medium components and the CCK-8 reagent. Use fresh, high-quality medium. High turbidity in the cell suspension can also increase background.[9]
-
Low Signal: A low absorbance reading in control wells may be due to an insufficient number of cells or a short incubation time with the CCK-8 reagent.[8][9] Increase the initial cell seeding density or extend the CCK-8 incubation period.
-
Bubbles in Wells: Bubbles can interfere with the absorbance reading.[7] Be careful when adding reagents and ensure no bubbles are present before reading the plate.
References
- 1. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound derivative of ibrutinib exhibits enhanced cytotoxicity against non-small cell lung cancer cells via targeting of mTORC1/S6 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. ptglab.com [ptglab.com]
- 8. static.igem.org [static.igem.org]
- 9. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
Application Note: Measuring Apoptosis Induced by Ibr-7 Using Flow Cytometry with Annexin V and Propidium Iodide Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibr-7, a novel derivative of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, has demonstrated enhanced cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.[1][2][3][4][5] Accurate quantification of apoptosis is crucial for evaluating the efficacy of therapeutic compounds like this compound. Flow cytometry, a powerful technique for single-cell analysis, provides a rapid and quantitative method to assess apoptosis. This application note details the use of Annexin V and propidium iodide (PI) co-staining to measure apoptosis in cells treated with this compound.
In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. By using Annexin V and PI together, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of the Assay
This protocol outlines the staining procedure for cells treated with this compound, followed by flow cytometric analysis to differentiate cell populations based on their staining patterns:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often difficult to distinguish from late apoptotic cells).
Materials and Reagents
-
This compound compound
-
Cell line of interest (e.g., A549, H1975, PANC-1, Capan2)[1][2][3]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (user-prepared or from a kit)
-
Flow cytometer
-
Microcentrifuge tubes
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Cell Culture and Treatment with this compound
-
Seed the cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined duration (e.g., 24 or 48 hours) to induce apoptosis.[1][2][4]
2. Cell Harvesting and Washing
-
Carefully collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.
-
Combine the detached cells with the cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
3. Annexin V and PI Staining
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
4. Flow Cytometry Analysis
-
Analyze the stained cells by flow cytometry as soon as possible (preferably within 1 hour).
-
Set up the flow cytometer to detect FITC fluorescence (typically in the FL1 channel) and PI fluorescence (typically in the FL2 or FL3 channel).
-
Use unstained and single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates correctly.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
Data Analysis and Interpretation
The data from the flow cytometer can be visualized in a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. The plot can be divided into four quadrants to quantify the different cell populations:
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left (Q3) | Negative | Negative | Viable Cells |
| Lower Right (Q4) | Positive | Negative | Early Apoptotic Cells |
| Upper Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper Left (Q1) | Negative | Positive | Necrotic Cells (or debris) |
The percentage of cells in each quadrant should be determined for both the control and this compound treated samples. An increase in the percentage of cells in the lower right and upper right quadrants is indicative of this compound induced apoptosis.
Quantitative Data Summary
The following table presents a hypothetical summary of data from an experiment where A549 cells were treated with this compound for 24 hours.
| Treatment | Concentration (µM) | % Viable Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) |
| Vehicle Control | 0 | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 85.6 ± 2.1 | 8.9 ± 1.2 | 5.5 ± 0.8 |
| This compound | 5 | 60.3 ± 3.5 | 25.4 ± 2.8 | 14.3 ± 1.9 |
| This compound | 10 | 35.8 ± 4.2 | 40.1 ± 3.9 | 24.1 ± 3.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathway of this compound Induced Apoptosis
This compound, a derivative of ibrutinib, has been shown to induce apoptosis by targeting the mTORC1/S6 signaling pathway.[1] The diagram below illustrates a simplified representation of this proposed mechanism.
Caption: Proposed signaling pathway of this compound induced apoptosis.
Experimental Workflow for Apoptosis Detection
The following diagram outlines the key steps in the experimental workflow for assessing this compound induced apoptosis using flow cytometry.
Caption: Experimental workflow for apoptosis analysis.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in the negative control | Cell death during harvesting or staining | Handle cells gently, keep reagents and cells on ice where appropriate. |
| Weak Annexin V signal | Insufficient calcium in binding buffer | Ensure the binding buffer contains the correct concentration of CaCl2. |
| Most cells are PI positive | Cells were overly confluent or treatment was too harsh | Optimize cell density and this compound concentration/incubation time. |
| Poor separation of populations | Incorrect compensation settings | Use single-stained controls to properly set compensation. |
Conclusion
The Annexin V and PI co-staining method is a reliable and quantitative approach to measure apoptosis induced by the novel compound this compound. This application note provides a detailed protocol and guidelines for researchers to effectively assess the apoptotic effects of this compound in their experimental models, contributing to a better understanding of its therapeutic potential.
References
- 1. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The this compound derivative of ibrutinib radiosensitizes pancreatic cancer cells by downregulating p-EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effect of Ibr-7 with ABT-199 in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the synergistic anti-cancer effects of the novel Ibrutinib derivative, Ibr-7, when used in combination with the BCL-2 inhibitor, ABT-199 (Venetoclax), particularly in the context of non-small cell lung cancer (NSCLC). Preclinical studies have demonstrated that this combination leads to enhanced cytotoxicity and apoptosis in cancer cells. The underlying mechanism involves the unique ability of this compound to suppress the mTORC1/S6 signaling pathway, thereby overcoming the resistance to ABT-199 that can be mediated by the anti-apoptotic protein Mcl-1.[1]
These application notes are designed to provide researchers with the necessary information to study and potentially replicate these findings. This includes a summary of the key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the involved signaling pathways and experimental workflows.
Data Presentation
The synergistic effect of combining this compound and ABT-199 has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of the effects of the individual agents versus the combination therapy.
Table 1: Cell Viability (IC50) Data in NSCLC Cell Lines
| Cell Line | Compound | IC50 (µM) |
| A549 | Ibrutinib | > 50 |
| This compound | 12.5 | |
| H460 | Ibrutinib | > 50 |
| This compound | 15.2 | |
| H1975 | Ibrutinib | 22.8 |
| This compound | 8.5 | |
| PC-9 | Ibrutinib | 18.5 |
| This compound | 7.6 |
Data represents the concentration of the drug required to inhibit cell growth by 50% after 48 hours of treatment, as determined by the CCK-8 assay.
Table 2: Synergistic Effect on Cell Viability in A549 Cells
| Treatment (48h) | Cell Viability (%) |
| Control | 100 |
| This compound (5 µM) | ~80 |
| ABT-199 (2.5 µM) | ~90 |
| This compound (5 µM) + ABT-199 (2.5 µM) | ~40 |
Approximate values are extrapolated from graphical data. The combination of this compound and ABT-199 shows a significant reduction in cell viability compared to either agent alone, indicating a synergistic interaction.
Table 3: Induction of Apoptosis in A549 Cells
| Treatment (24h) | Apoptotic Cells (%) |
| Control | < 5 |
| This compound (10 µM) | ~15 |
| ABT-199 (5 µM) | ~10 |
| This compound (10 µM) + ABT-199 (5 µM) | ~35 |
Percentage of apoptotic cells (Annexin V positive) as determined by flow cytometry.
Signaling Pathways and Mechanisms
The synergistic interaction between this compound and ABT-199 is rooted in their distinct but complementary mechanisms of action, which converge to promote apoptosis in cancer cells.
This compound and the mTORC1/S6 Pathway
This compound, a derivative of Ibrutinib, exhibits enhanced cytotoxicity in NSCLC cells by potently suppressing the mTORC1/S6 signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway by this compound leads to a decrease in the phosphorylation of key downstream effectors, including the ribosomal protein S6. A crucial consequence of this inhibition is the downregulation of the anti-apoptotic protein Mcl-1.
References
Application Notes and Protocols: Ibr-7 in Combination with Radiotherapy for Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibr-7, a novel derivative of ibrutinib, has demonstrated significant potential as a radiosensitizer in the treatment of pancreatic cancer.[1][2] Preclinical studies indicate that this compound enhances the efficacy of radiation therapy by modulating key cellular signaling pathways involved in cell cycle regulation, apoptosis, and DNA damage repair.[1][2] These application notes provide a comprehensive overview of the preclinical data and detailed protocols for utilizing this compound in combination with radiotherapy for pancreatic cancer research.
Introduction
Pancreatic cancer is a highly aggressive malignancy with a dismal prognosis, largely due to its resistance to conventional therapies, including radiotherapy.[1][2] The development of effective radiosensitizers is a critical unmet need. This compound has emerged as a promising agent that can potentiate the effects of radiation on pancreatic cancer cells.[1][2] This document outlines the mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its use in a research setting.
Quantitative Data Summary
The anti-proliferative and radiosensitizing effects of this compound have been quantified in several pancreatic cancer cell lines.
Table 1: Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Ibrutinib IC50 (µM) | Fold Difference (Ibrutinib/Ibr-7) |
| BxPC-3 | 0.23 ± 0.04 | 14.21 ± 1.57 | ~62 |
| SW1990 | 0.89 ± 0.11 | 9.78 ± 1.23 | ~11 |
| CFPAC-1 | 1.23 ± 0.15 | >20 | >16 |
| AsPC-1 | 0.45 ± 0.08 | >20 | >44 |
| PANC-1 | 1.86 ± 0.21 (at 48h) | Not specified in this study | Not applicable |
| Capan2 | 2.45 ± 0.28 (at 48h) | Not specified in this study | Not applicable |
Data for BxPC-3, SW1990, CFPAC-1, and AsPC-1 are from studies focused on gemcitabine sensitization, but demonstrate the potent anti-proliferative effects of this compound.[3][4][5] Data for PANC-1 and Capan2 are from radiosensitization studies.[1]
Table 2: Radiosensitization Effect of this compound
| Cell Line | Treatment | Surviving Fraction (at 2 Gy) | Sensitization Enhancement Ratio (SER) |
| PANC-1 | Radiation Alone | ~0.65 | 1.42 |
| PANC-1 | This compound (2 µM) + Radiation | ~0.45 | |
| Capan2 | Radiation Alone | ~0.70 | 1.35 |
| Capan2 | This compound (2 µM) + Radiation | ~0.50 |
Data extracted from clonogenic survival assays.[1]
Mechanism of Action
This compound enhances the radiosensitivity of pancreatic cancer cells through the downregulation of phosphorylated epidermal growth factor receptor (p-EGFR).[1][2] This inhibition leads to G2/M cell cycle arrest and an increase in radiation-induced apoptosis.[1][2] Furthermore, this compound treatment in combination with radiation leads to increased DNA damage, as evidenced by the expression of γ-H2AX.[1][2]
In a separate context of chemotherapy sensitization, this compound has been shown to suppress the mTOR/p70S6K pathway and inhibit TRIM32, which is involved in pancreatic cancer cell proliferation and invasiveness.[3][4][5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound induced radiosensitization in pancreatic cancer.
Caption: Experimental workflow for evaluating this compound as a radiosensitizer in vitro.
Experimental Protocols
1. Cell Culture
-
Cell Lines: PANC-1 and Capan2 human pancreatic cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for PANC-1 and RPMI-1640 for Capan2, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Anti-proliferative Assay (CCK-8)
-
Seeding: Plate 5,000 cells per well in a 96-well plate and allow to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.
3. Clonogenic Survival Assay
-
Seeding: Plate cells in 6-well plates at a density of 200, 400, 800, or 1600 cells/well depending on the radiation dose.
-
Treatment: After 24 hours, treat the cells with 2 µM this compound for an additional 24 hours.
-
Irradiation: Irradiate the cells with doses of 0, 2, 4, 6, and 8 Gy using an X-ray irradiator.
-
Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with 0.1% crystal violet. Count colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction at each dose and fit the data to a linear-quadratic model to determine the sensitization enhancement ratio (SER).
4. Cell Cycle Analysis
-
Cell Preparation: Treat cells with 2 µM this compound for 24 hours, followed by irradiation (4 Gy). Harvest cells 24 hours post-irradiation.
-
Fixation: Fix the cells in 70% ethanol at 4°C overnight.
-
Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
5. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Preparation: Treat cells as described for the cell cycle analysis. Harvest cells 48 hours post-irradiation.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the percentage of apoptotic cells using a flow cytometer.
6. Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against p-EGFR, total EGFR, PARP, cleaved caspase-3, γ-H2AX, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
7. Immunofluorescence for DNA Damage (γ-H2AX)
-
Cell Preparation: Grow cells on coverslips, treat with 2 µM this compound for 24 hours, and then irradiate (4 Gy).
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde 2 hours post-irradiation, followed by permeabilization with 0.2% Triton X-100.
-
Staining: Block with 5% BSA and incubate with a primary antibody against γ-H2AX, followed by an Alexa Fluor-conjugated secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Visualize and quantify γ-H2AX foci using a fluorescence microscope.
Conclusion
The available preclinical data strongly support the use of this compound as a radiosensitizing agent for pancreatic cancer.[1][2] Its mechanism of action, centered on the inhibition of p-EGFR, provides a solid rationale for its further investigation.[1][2] The protocols detailed in this document provide a framework for researchers to explore the full potential of this promising combination therapy. Further in vivo studies and clinical trials are warranted to translate these findings into improved patient outcomes.
References
- 1. The this compound derivative of ibrutinib radiosensitizes pancreatic cancer cells by downregulating p-EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound derivative of ibrutinib radiosensitizes pancreatic cancer cells by downregulating p-EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TRIM32 by this compound treatment sensitizes pancreatic cancer cells to gemcitabine via mTOR/p70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of TRIM32 by ibr‐7 treatment sensitizes pancreatic cancer cells to gemcitabine via mTOR/p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Lentiviral Transduction for Ibrutinib Resistance Studies
Introduction
Ibrutinib (Ibr-7) is a potent, first-in-class Bruton's tyrosine kinase (BTK) inhibitor that has transformed the treatment landscape for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It functions by covalently binding to the cysteine residue at position 481 (C481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1] This blockade disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[2][1] Despite its remarkable efficacy, a significant challenge in the clinical use of ibrutinib is the development of primary or acquired resistance, which often leads to poor patient outcomes.[1][3]
Lentiviral vector technology provides a powerful and versatile platform for researchers to investigate the molecular mechanisms underlying ibrutinib resistance. These vectors can efficiently transduce a wide range of dividing and non-dividing cells, leading to stable, long-term expression of a gene of interest or, conversely, its knockdown.[4][5] This enables the creation of customized cell line models that mimic clinical resistance, allowing for detailed study of resistance pathways and the evaluation of novel therapeutic strategies to overcome them.
This document provides detailed protocols for utilizing lentiviral transduction to generate and characterize ibrutinib-resistant cell lines, along with methods for assessing resistance and analyzing key signaling pathways.
Key Mechanisms of Ibrutinib Resistance
Understanding the common mechanisms of resistance is crucial for designing relevant experiments. Lentiviral systems can be engineered to model these clinical observations:
-
Mutations in BTK: The most common mechanism of acquired resistance is a mutation at the C481 residue of BTK (e.g., C481S), which prevents the covalent binding of ibrutinib, reducing its inhibitory effect.[1][6]
-
Mutations in PLCγ2: Gain-of-function mutations in Phospholipase C gamma 2 (PLCγ2), a key downstream substrate of BTK, can reactivate BCR signaling even in the presence of effective BTK inhibition.[3][7]
-
Upregulation of Alternative Pathways: Cancer cells can develop resistance by activating alternative, parallel survival pathways that bypass the need for BTK signaling, such as the PI3K/AKT/mTOR pathway.[2][1]
Experimental Applications and Workflows
Lentiviral systems are primarily used to either introduce or silence genes to study their effect on drug resistance.
-
Generation of Ibrutinib-Resistant Cell Models: Stable cell lines can be generated by introducing known resistance-conferring mutations (e.g., BTK-C481S) via lentiviral vectors. This provides a controlled system to study the specific effects of a single mutation.
-
Functional Genomics Screens: Genome-wide loss-of-function screens using lentiviral CRISPR/Cas9 or shRNA libraries can identify novel genes whose inactivation leads to ibrutinib resistance.[4]
-
Pathway Analysis: By overexpressing or knocking down specific signaling components (e.g., AKT, mTOR, SYK), researchers can dissect the roles of alternative pathways in conferring resistance.
Below is a diagram illustrating the general experimental workflow for creating and validating an ibrutinib-resistant cell line using lentiviral transduction.
The signaling pathway diagram below illustrates how ibrutinib inhibits the BCR pathway and how resistance mechanisms can circumvent this blockade.
Data Presentation
Quantitative assessment, primarily through the determination of the half-maximal inhibitory concentration (IC50), is essential for confirming a resistant phenotype.
Table 1: Example Ibrutinib IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line Model | Parental (WT) IC50 | Ibrutinib-Resistant (IR) IC50 | Fold Change | Reference |
|---|---|---|---|---|
| WM Cells (RPCI-WM1) | ~3.5 µM | ~22 µM | ~6.3x | [8] |
| Breast Cancer (MCF-7) | 2.0 µM | Not Reported | - | [9] |
| Breast Cancer (BT474) | 9.94 nM | Not Reported | - | [10] |
| Breast Cancer (SKBR3) | 8.89 nM | Not Reported | - | [10] |
| In Vitro BTK Assay | 18.4 nM (Vecabrutinib) | Not Applicable | - |[11] |
Table 2: Key Target Genes for Lentiviral Studies of Ibrutinib Resistance
| Gene | Modification Type | Purpose | Common Mutations | Reference |
|---|---|---|---|---|
| BTK | Overexpression | Induce resistance | C481S, T474I, L528W | [1] |
| PLCG2 | Overexpression | Induce resistance by bypassing BTK | S707Y, R665W, L845F | [1][12] |
| SYK, LYN | Overexpression | Investigate BTK bypass mechanisms | Not Applicable | [7] |
| PIK3CA, AKT1 | Overexpression | Investigate alternative pathway activation | Not Applicable | [2] |
| Various | CRISPR/shRNA Knockdown/Out | Identify genes that sensitize cells to Ibrutinib | Not Applicable |[4] |
Experimental Protocols
Safety Precaution: Work with lentivirus requires Biosafety Level 2 (BSL-2) or BSL-2+ facilities and practices. Always adhere to your institution's safety guidelines when handling lentiviral particles.[13][14]
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the production of lentiviral particles using a three-plasmid system (transfer, packaging, and envelope plasmids) in HEK293T cells.[15][16]
Materials:
-
HEK293T packaging cells
-
DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 4 mM L-glutamine
-
Transfer plasmid (e.g., pLKO.1 containing gene-of-interest or shRNA)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM or similar serum-free medium
-
10 cm tissue culture dishes
-
0.45 µm polyethersulfone (PES) filters
Procedure:
-
Day 0: Seed HEK293T Cells: Plate 5x10⁶ HEK293T cells in a 10 cm dish. The cells should be 70-80% confluent on the day of transfection.[13][14]
-
Day 1: Transfection:
-
In a sterile tube, prepare the DNA mixture: 10 µg of transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
Carefully add the transfection complex dropwise to the HEK293T cells. Swirl the plate gently to distribute.
-
Incubate at 37°C with 5% CO₂.
-
-
Day 2: Change Medium: 16-18 hours post-transfection, carefully aspirate the medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.[16]
-
Day 3 & 4: Harvest Virus:
-
At 48 hours post-transfection, collect the virus-containing supernatant into a sterile conical tube.
-
Add 10 mL of fresh medium to the plate and return it to the incubator.
-
At 72 hours, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.[14]
-
Filter the supernatant through a 0.45 µm PES filter.
-
Aliquot the viral stock and store at -80°C. Avoid repeated freeze-thaw cycles.[14]
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol is for transducing a target B-cell line (e.g., an MCL cell line) to generate a stable cell line.
Materials:
-
Target cells (e.g., Jeko-1, Granta-519)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Lentiviral stock (from Protocol 1)
-
Polybrene (Hexadimethrine Bromide)
-
96-well or 24-well tissue culture plates
Procedure:
-
Day 1: Seed Target Cells: Plate cells at a density that will result in 50-70% confluency on the day of transduction. For a 96-well plate, seed approximately 1.6 x 10⁴ cells per well.[17]
-
Day 2: Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Prepare transduction medium: complete growth medium containing 8 µg/mL Polybrene.[17] Note: Some cell types are sensitive to Polybrene; always perform a toxicity control.
-
Remove the old medium from the cells.
-
Add the lentiviral stock to the transduction medium at the desired Multiplicity of Infection (MOI). A typical starting range is MOI 1, 2, and 5.
-
Add the virus-containing medium to the cells.
-
Incubate at 37°C for 18-24 hours.[17]
-
-
Day 3: Medium Change and Selection:
-
After incubation, remove the virus-containing medium and replace it with fresh complete medium.
-
Allow cells to recover for 24-48 hours before starting antibiotic selection. This allows time for the resistance gene to be expressed.[18]
-
Begin selection by adding the appropriate antibiotic (e.g., puromycin at a pre-determined optimal concentration) to the culture medium.[18][19]
-
-
Day 4 onwards: Expansion:
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days.
-
Monitor the cells for the death of non-transduced cells (a parallel untransduced control plate should die off completely).
-
Once resistant colonies or a stable polyclonal population emerges, expand the culture for further analysis.[19]
-
Protocol 3: Assessment of Ibrutinib Resistance (MTT Cell Viability Assay)
This colorimetric assay measures cell metabolic activity and is a common method to determine drug cytotoxicity and IC50 values.[20]
Materials:
-
Parental (WT) and transduced (resistant) cells
-
Ibrutinib stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed 1x10⁴ cells per well in a 96-well plate in 100 µL of medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of ibrutinib in culture medium. Add 100 µL of the drug dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[20]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated well / Absorbance of control well) * 100.
-
Plot the percentage viability against the log of the ibrutinib concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 4: Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression or phosphorylation status of key proteins like BTK and PLCγ2.
Materials:
-
Cell lysates from WT and resistant cells (with and without ibrutinib treatment)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BTK, anti-p-BTK (Y223), anti-PLCγ2, anti-p-PLCγ2 (Y759), anti-Actin).[12][21]
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Lysis: Treat cells with ibrutinib as required. Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.[23]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[23]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[23]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[22][24]
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin to compare protein levels between samples.
References
- 1. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Lentiviral Vectors for Delivery of Gene-Editing Systems Based on CRISPR/Cas: Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Expression Modulation of Immune Checkpoint Molecules by Ibrutinib and Everolimus Through STAT3 in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Noncatalytic Bruton's tyrosine kinase activates PLCγ2 variants mediating ibrutinib resistance in human chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genecopoeia.com [genecopoeia.com]
- 14. genecopoeia.com [genecopoeia.com]
- 15. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. addgene.org [addgene.org]
- 17. origene.com [origene.com]
- 18. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 19. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 20. The use of the MTT assay to study drug resistance in fresh tumour samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PLCγ2 Antibody | Cell Signaling Technology [cellsignal.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. A guide to selecting high-performing antibodies for PLC-gamma-2 for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ibr-7 in Cancer Research
Inducing G2/M Phase Arrest in Cancer Cells with Ibr-7
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound, a derivative of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, has demonstrated significant anti-proliferative effects in various cancer cell lines.[1] Notably, in pancreatic cancer, this compound has been shown to enhance the efficacy of radiation therapy by inducing G2/M phase cell cycle arrest.[1] This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound to induce G2/M phase arrest in cancer cells, offering a valuable tool for cancer research and drug development. The mechanism of action for this compound involves the downregulation of phosphorylated epidermal growth factor receptor (p-EGFR) and the suppression of the mTORC1/S6 signaling pathway.[1]
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells
The following table summarizes the quantitative data on the percentage of cells in the G2/M phase of the cell cycle after treatment with this compound, radiation, or a combination of both in PANC-1 and Capan2 pancreatic cancer cell lines.[1]
| Cell Line | Treatment Group | Percentage of Cells in G2/M Phase (Mean ± SD) |
| PANC-1 | Control (DMSO) | 8.32% ± 0.48% |
| This compound (2 µM) | 16.12% ± 0.88% | |
| Radiation (6 Gy) | Not specified | |
| This compound (2 µM) + Radiation (6 Gy) | Significantly enhanced G2/M arrest (exact % not provided) | |
| Capan2 | Control (DMSO) | 11.54% ± 1.87% |
| This compound (2 µM) | 11.43% ± 2.07% | |
| Radiation (6 Gy) | Not specified | |
| This compound (2 µM) + Radiation (6 Gy) | Significantly enhanced G2/M arrest (exact % not provided) |
Signaling Pathways
The induction of G2/M phase arrest by this compound in cancer cells is linked to its inhibitory effects on key signaling pathways that regulate cell proliferation and survival. The primary mechanism involves the downregulation of p-EGFR, which subsequently impacts downstream signaling cascades, including the mTOR pathway.
References
Troubleshooting & Optimization
Technical Support Center: Investigating Apoptosis Induction in H1975 Cells
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with inducing apoptosis in the H1975 non-small cell lung cancer (NSCLC) cell line, specifically in the context of treatment with investigational compounds like IBR-7. Here you will find troubleshooting guides and frequently asked questions to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing apoptosis in H1975 cells after treatment with our compound, this compound. Is this expected?
A1: The H1975 cell line is known for its resistance to certain apoptosis-inducing stimuli. This resistance is often linked to its genetic makeup, particularly the presence of the L858R and T790M mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2][3] The T790M mutation, in particular, confers resistance to many first-generation EGFR tyrosine kinase inhibitors (TKIs).[1] Therefore, a lack of apoptosis upon treatment with a new compound might be due to the inherent resistance mechanisms of the cells. It is also possible that the compound induces other forms of cell death or that the experimental conditions need optimization.
Q2: What are the primary mechanisms of apoptosis resistance in H1975 cells?
A2: The resistance of H1975 cells is multifactorial. Key mechanisms include:
-
EGFR T790M Mutation: This "gatekeeper" mutation alters the ATP-binding pocket of the EGFR kinase domain, reducing the efficacy of many EGFR inhibitors.
-
Activation of Bypass Signaling Pathways: To survive, H1975 cells can activate alternative signaling pathways to circumvent the inhibition of EGFR. These can include the PI3K/Akt and MAPK pathways, which promote cell survival and inhibit apoptosis.[3]
-
Upregulation of Anti-Apoptotic Proteins: H1975 cells may overexpress anti-apoptotic proteins from the Bcl-2 family, such as Mcl-1 and Bcl-xL, which prevent the activation of the intrinsic apoptosis pathway.[4]
-
Adhesion-Related Survival Responses: Upon treatment with TKIs, H1975 cells can initiate immediate adhesion-related responses as a mechanism to counter apoptosis.[2]
Q3: What cellular signaling pathways are critical to consider when studying apoptosis in H1975 cells?
A3: The EGFR signaling network is central. Upon EGFR activation (or due to activating mutations), downstream pathways like the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways are initiated. These pathways are crucial for cell proliferation and survival, and their sustained activation can inhibit apoptosis. The intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins (e.g., Bim, Puma, Mcl-1), is also a key area of investigation, as the balance between pro- and anti-apoptotic members can determine the cell's fate.[4][5]
Caption: Simplified EGFR signaling and apoptosis resistance pathway in H1975 cells.
Troubleshooting Guides
Before proceeding with complex apoptosis assays, it's crucial to confirm that this compound is biologically active and affecting cell viability.
Guide 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity can suggest cytotoxicity or a cytostatic effect.
Experimental Protocol: MTT Assay
| Step | Procedure | Details |
| 1. | Cell Seeding | Seed H1975 cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to attach overnight.[6] |
| 2. | Compound Treatment | Treat cells with a serial dilution of this compound. Include untreated and vehicle-only controls. Incubate for 24, 48, and 72 hours.[7] |
| 3. | MTT Addition | Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C.[7][8] |
| 4. | Formazan Solubilization | Carefully remove the medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7] |
| 5. | Absorbance Reading | Measure the absorbance at 570 nm using a microplate reader.[7] |
Troubleshooting: MTT Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No change in cell viability | - this compound is inactive at the tested concentrations.- Incubation time is too short.- H1975 cells are resistant. | - Increase the concentration range of this compound.- Extend the incubation period (e.g., up to 72 hours).- If viability is unaffected even at high concentrations, the compound may not be cytotoxic to these cells. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes.- Avoid using the outermost wells of the plate. |
| Low absorbance readings in all wells | - Low cell number.- Contamination.- MTT reagent has degraded. | - Optimize the initial cell seeding density.- Check for contamination (e.g., mycoplasma).- Use fresh, properly stored MTT reagent. |
Guide 2: Annexin V & Propidium Iodide (PI) Staining
This is a standard flow cytometry-based assay to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Caption: Logical workflow for troubleshooting the lack of observed apoptosis.
Experimental Protocol: Annexin V/PI Staining
| Step | Procedure | Details |
| 1. | Cell Culture & Treatment | Seed H1975 cells and treat with this compound for the desired time. Include positive (e.g., staurosporine) and negative controls. |
| 2. | Cell Harvesting | Collect both adherent and floating cells. Wash with cold PBS. |
| 3. | Resuspension | Resuspend the cell pellet in 1X Annexin V Binding Buffer.[9] |
| 4. | Staining | Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[10] |
| 5. | Incubation | Incubate for 15 minutes at room temperature in the dark.[9][10] |
| 6. | Analysis | Analyze the samples by flow cytometry within one hour. |
Troubleshooting: Annexin V/PI Staining
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Annexin V positive cells, even in the positive control | - Annexin V binding is Ca²⁺ dependent; incorrect buffer used.- Reagents (Annexin V, PI) have expired or were stored improperly.- Cells were washed after staining. | - Ensure the use of a calcium-containing binding buffer.- Use fresh reagents and verify their functionality with a reliable positive control.- Do not wash cells after the staining incubation period. |
| High background/non-specific staining | - Cells were harvested too harshly (e.g., excessive trypsinization), causing membrane damage.- Autofluorescence of the compound or cells. | - Use a gentle cell detachment method (e.g., Accutase).- Run an unstained cell control to check for autofluorescence. If present, use Annexin V conjugated to a different fluorophore (e.g., APC). |
| Only PI positive cells (necrosis), no Annexin V positive (apoptosis) | - The compound may be inducing necrosis at the tested concentration.- Treatment duration is too long, and apoptotic cells have become necrotic. | - Perform a dose-response and time-course experiment to find optimal conditions for apoptosis detection.- Analyze cells at earlier time points. |
Guide 3: Caspase Activity Assays
These assays detect the activity of caspases, which are key proteases in the apoptotic cascade. Caspase-3 is a common executioner caspase to measure.
Experimental Protocol: Colorimetric Caspase-3 Assay
| Step | Procedure | Details |
| 1. | Cell Lysis | After treatment, lyse the cells in a chilled lysis buffer provided with the kit. Incubate on ice.[11] |
| 2. | Protein Quantification | Determine the protein concentration of each lysate to ensure equal loading. |
| 3. | Assay Reaction | Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).[12] |
| 4. | Incubation | Incubate the plate at 37°C for 1-2 hours.[11][12] |
| 5. | Reading | Measure the absorbance at 405 nm. The signal is proportional to the caspase-3 activity.[12] |
Troubleshooting: Caspase Activity Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No increase in caspase activity | - Apoptosis is occurring through a caspase-independent pathway.- The timing is incorrect; caspase activation is transient.- The inhibitor of apoptosis proteins (IAPs) are blocking caspase activation. | - Analyze earlier and later time points.- Check for cleavage of other apoptotic markers like PARP by Western blot.- Investigate the expression levels of IAPs like XIAP and survivin.[3] |
| High background in control samples | - Spontaneous apoptosis in culture due to poor cell health or over-confluence. | - Use healthy, sub-confluent cells for your experiment. |
| Inconsistent results | - Inconsistent lysis or protein concentration. | - Ensure complete cell lysis and perform accurate protein quantification for all samples. |
Guide 4: Western Blotting for Apoptosis Markers
Western blotting can provide definitive evidence of apoptosis by detecting the cleavage of key proteins.
Caption: General experimental workflow for Western blotting.
Experimental Protocol: Western Blotting
| Step | Procedure | Details |
| 1. | Sample Preparation | Prepare whole-cell lysates from treated and untreated H1975 cells. Quantify protein concentration.[13] |
| 2. | Gel Electrophoresis | Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[14] |
| 3. | Protein Transfer | Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][15] |
| 4. | Blocking | Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13] |
| 5. | Antibody Incubation | Incubate with primary antibodies overnight at 4°C. Key targets: Cleaved Caspase-3, Cleaved PARP, Bim, Mcl-1. |
| 6. | Detection | Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect using a chemiluminescent substrate.[13] |
Troubleshooting: Western Blotting for Apoptosis Markers
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No cleaved caspase or PARP bands detected | - The antibody is not working.- The protein fragments are too small and have run off the gel or transferred poorly.- The apoptotic signal is weak. | - Validate the antibody with a positive control lysate.- Use a higher percentage gel and a membrane with a smaller pore size (0.2 µm) for small fragments.[16]- Increase the amount of protein loaded per lane. |
| Weak signal for all proteins | - Inefficient protein transfer.- Insufficient antibody concentration or incubation time.- Inactive detection reagent. | - Confirm successful transfer by staining the membrane with Ponceau S.- Optimize primary and secondary antibody concentrations and incubation times.- Use fresh detection reagents. |
| Changes observed in Bcl-2 family proteins (e.g., Mcl-1 down, Bim up) but no caspase cleavage | - A block exists downstream of the mitochondria but upstream of caspase activation.- The cell is primed for apoptosis, but the final execution step is inhibited. | - This is a significant finding. It suggests the compound is hitting its target but the cell is resisting the final stages of apoptosis. Investigate the role of IAPs. |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. dovepress.com [dovepress.com]
- 3. A novel antagonist to the inhibitors of apoptosis (IAPs) potentiates cell death in EGFR-overexpressing non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential induction of apoptosis in HER2 and EGFR addicted cancers following PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. abcam.com [abcam.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. mdpi.com [mdpi.com]
- 15. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
Optimizing Ibr-7 Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Ibr-7 for cytotoxicity assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. However, this compound exhibits enhanced cytotoxicity against non-small cell lung cancer (NSCLC) cells through a distinct mechanism. It acts as a dual inhibitor, targeting both the Epidermal Growth Factor Receptor (EGFR) and the mammalian target of rapamycin complex 1 (mTORC1)/S6 signaling pathway.[1] This dual inhibition leads to potent anti-proliferative and pro-apoptotic effects in cancer cells.
Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?
Based on published data, a broad concentration range to start with would be from 0.1 µM to 50 µM. The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line. For example, after a 48-hour treatment, the IC50 values for several NSCLC cell lines have been determined.[2] It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line and experimental conditions.
Q3: Which type of cytotoxicity assay is recommended for this compound?
The Cell Counting Kit-8 (CCK-8) assay has been successfully used to determine the cytotoxic effects of this compound.[2] This is a colorimetric assay that measures cell viability based on the bioreduction of a tetrazolium salt by cellular dehydrogenases. Other common viability assays such as MTT or those based on LDH release can also be adapted.
Q4: How should I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C or -80°C. When preparing working concentrations for your assay, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: How long should I incubate the cells with this compound?
Published studies have shown effective cytotoxicity with a 48-hour incubation period.[2] However, the optimal incubation time can vary depending on the cell line's doubling time and the specific research question. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal duration for your experimental setup.
Data Presentation
Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various NSCLC cell lines after a 48-hour treatment.
| Cell Line | IC50 (µM) |
| A549 | 8.72 |
| H460 | 10.15 |
| H1975 | 6.28 |
| PC-9 | 15.36 |
Data extracted from Zhang et al., 2019.[2]
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol outlines the steps for determining the cytotoxicity of this compound using the Cell Counting Kit-8 (CCK-8).
Materials:
-
This compound compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from your DMSO stock solution in complete culture medium. Aim for a final DMSO concentration of ≤ 0.5% in all wells.
-
Include a vehicle control group (medium with the same final concentration of DMSO as the treated wells) and a blank control group (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting.2. Use a multichannel pipette for adding reagents and ensure it is properly calibrated.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low signal or low absorbance values | 1. Low cell number.2. Insufficient incubation time with CCK-8 reagent.3. Cell death in the control group. | 1. Optimize the initial cell seeding density.2. Increase the incubation time with the CCK-8 reagent (up to 4 hours).3. Check the health and viability of your cells before starting the experiment. Ensure the DMSO concentration in the vehicle control is not toxic. |
| This compound appears to precipitate in the media | 1. Poor solubility of this compound at the tested concentration.2. Instability of the compound in aqueous solution over time. | 1. Prepare fresh dilutions of this compound for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.2. Visually inspect the wells for any precipitation after adding the compound. If precipitation is observed, consider using a lower starting concentration or a different solvent system (if compatible with your cells). |
| Unexpectedly high cell viability at high this compound concentrations | 1. Compound inactivity.2. Cell line is resistant to this compound.3. Error in compound dilution. | 1. Verify the source and quality of your this compound compound.2. Confirm the expected sensitivity of your cell line from the literature. Consider using a positive control compound known to be cytotoxic to your cells.3. Double-check all calculations and dilutions for the this compound working solutions. |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound dual inhibition of EGFR and mTORC1/S6 signaling pathways.
Caption: Troubleshooting decision tree for this compound cytotoxicity assays.
References
Technical Support Center: Ibr-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibr-7, with a focus on addressing solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of ibrutinib, a small molecule inhibitor of Bruton's tyrosine kinase (BTK). However, this compound exhibits enhanced cytotoxicity against certain cancer cells, such as non-small cell lung cancer, by potently suppressing the mammalian target of Rapamycin complex 1 (mTORC1)/S6 signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound for in vitro studies is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Q3: What is the expected solubility of this compound in DMSO?
A3: While specific solubility data for this compound is not widely published, a biotinylated derivative of the parent compound, ibrutinib, has a reported solubility of 50 mg/mL in DMSO. This suggests that this compound is likely to have good solubility in DMSO. However, solubility can be batch-dependent, and it is always recommended to perform a small-scale test to determine the solubility of your specific lot of this compound.
Q4: Why is my this compound precipitating when I dilute my DMSO stock solution into aqueous media (e.g., cell culture medium, PBS)?
A4: This is a common issue when working with compounds dissolved in DMSO. DMSO is miscible with water, but the compound dissolved in it may not be as soluble in the resulting aqueous solution. When the DMSO concentration is rapidly decreased by dilution, the compound can crash out of solution, forming a precipitate.
Q5: What is the maximum concentration of DMSO that is safe for my cells in culture?
A5: The tolerance of cell lines to DMSO can vary. However, as a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to minimize cytotoxic effects. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) in your experiments.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing and using this compound solutions in DMSO for experimental assays.
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO at the desired concentration. | 1. Insufficient mixing.2. The concentration is above the solubility limit.3. The DMSO may have absorbed water (hygroscopic). | 1. Vortex the solution for several minutes. If undissolved particles remain, sonicate the solution in a water bath for 10-15 minutes.2. Try dissolving at a lower concentration. Gentle warming of the solution up to 37°C can also help increase solubility.3. Use fresh, anhydrous, high-purity DMSO. Store DMSO properly, tightly capped and in a desiccator. |
| The this compound solution is clear in DMSO, but a precipitate forms immediately upon dilution in aqueous buffer or cell culture medium. | 1. Rapid change in solvent polarity.2. The final concentration in the aqueous solution is too high. | 1. Perform serial dilutions. First, make an intermediate dilution of your DMSO stock in 100% DMSO. Then, add this intermediate dilution to your aqueous medium while vortexing to ensure rapid mixing.2. Lower the final working concentration of this compound in your assay. |
| A fine precipitate forms in the cell culture wells during the experiment. | 1. Delayed precipitation of this compound.2. Interaction of this compound with components in the serum or medium. | 1. Ensure the final DMSO concentration is as low as possible while maintaining this compound solubility. Consider if the working concentration of this compound can be reduced.2. When preparing your final working solution, add the this compound/DMSO solution to the medium slowly while stirring. |
| Inconsistent experimental results between different batches of this compound solution. | 1. Incomplete dissolution of this compound.2. Degradation of this compound in solution. | 1. Visually inspect your stock solution for any undissolved particles before each use. If necessary, briefly sonicate before making dilutions.2. Prepare fresh stock solutions regularly. Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound will be required for this calculation.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-3 minutes to dissolve the powder.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, sonicate the tube in a water bath for 10-15 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in 100% DMSO if a very low final concentration is required. This helps to minimize the shock of changing solvent polarity.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the tube of medium, add the required volume of the this compound DMSO stock (or intermediate dilution) to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualizations
Caption: this compound signaling pathway, inhibiting mTORC1.
Caption: Experimental workflow for preparing this compound solutions.
Inconsistent results with Ibr-7 treatment
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during in vitro experiments with Ibr-7, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[3][4] This action blocks downstream signaling pathways that are essential for the proliferation and survival of various B-cell malignancies.[2][5]
Q2: How should I store and handle this compound to ensure its stability and activity?
A2: For optimal stability, this compound should be stored as a powder at -20°C. For short-term storage, it can be kept at 4°C. When preparing stock solutions, it is recommended to use anhydrous DMSO and store the aliquots at -80°C to minimize degradation due to freeze-thaw cycles. Protect the compound from light and moisture.
Q3: Are there known off-target effects associated with this compound treatment?
A3: Yes, while this compound is a selective inhibitor of BTK, it has been shown to have off-target activity against other kinases, including members of the EGFR and Src families.[6][7] These off-target effects can lead to unexpected phenotypic changes in your cells and should be considered when interpreting experimental results.[8][9] It is advisable to include appropriate controls to assess the potential contribution of off-target effects in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
You may observe significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experiments or cell lines. This is a common issue and can be attributed to several factors.
Potential Causes and Solutions:
-
Cell Line Specificity: Different cell lines, even within the same cancer type, can exhibit varying sensitivity to this compound.[10] This can be due to differences in their genetic background, the basal level of BCR signaling, or the expression levels of BTK.
-
Serum Protein Binding: this compound is known to bind to serum proteins, particularly albumin.[11][12][13] The presence of serum in your cell culture medium can sequester this compound, reducing its effective concentration and leading to a higher apparent IC50 value.
-
Recommendation: Consider performing your assays in low-serum or serum-free media. If serum is required for cell viability, ensure that the serum concentration is kept consistent across all experiments.
-
-
Experimental Conditions: Variations in cell density, incubation time, and the specific viability assay used can all contribute to inconsistent IC50 values.
-
Recommendation: Standardize your experimental protocols. Ensure that cell seeding densities are consistent and that incubation times with this compound are precisely controlled.
-
Summary of Reported this compound IC50 Values in Various Cell Lines:
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| BJAB | Burkitt's Lymphoma | ~1 | [14] |
| MEC-1 | Chronic Lymphocytic Leukemia | ~3 | [14] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 0.58 | [15] |
| BT474 | Breast Cancer (HER2+) | 0.00994 | [16] |
| SKBR3 | Breast Cancer (HER2+) | 0.00889 | [16] |
| A549 | Lung Cancer | 21.79 | [17] |
| A2780 | Ovarian Cancer | 20.1 | [17] |
Issue 2: Incomplete Inhibition of Downstream Signaling Pathways
Even at concentrations above the determined IC50, you may not observe complete inhibition of downstream targets of BTK, such as PLCγ2 or ERK, in your western blot analysis.
Potential Causes and Solutions:
-
Constitutive Pathway Activation: In some cell lines, downstream signaling pathways may be constitutively active due to mutations in other signaling molecules, making them less dependent on BTK activity.
-
Signal Amplification: The BCR signaling pathway has multiple feedback loops and amplification steps. Residual BTK activity, even at low levels, might be sufficient to trigger downstream signaling.
-
Experimental Timing: The inhibition of BTK is rapid, but the dephosphorylation of downstream targets may take longer.
-
Recommendation: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream signaling.
-
-
This compound Degradation: Improper storage or handling of this compound can lead to its degradation and reduced potency.
-
Recommendation: Always use freshly prepared dilutions of this compound from a properly stored stock solution.
-
Key Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Add the desired concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for BTK Pathway Inhibition
-
Cell Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-BTK, total BTK, phospho-PLCγ2, total PLCγ2, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
Visualizations
Caption: this compound inhibits the BTK signaling pathway.
Caption: Workflow for troubleshooting inconsistent this compound results.
References
- 1. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajmc.com [ajmc.com]
- 8. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Characterization of the binding of a novel antitumor drug ibrutinib with human serum albumin: Insights from spectroscopic, calorimetric and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ibrutinib interferes with the cell-mediated anti-tumor activities of therapeutic CD20 antibodies: implications for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: IBR-7 in Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IBR-7 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from ibrutinib?
This compound is a synthetic derivative of ibrutinib, a known Bruton's tyrosine kinase (BTK) inhibitor. It was developed to enhance cytotoxic activity against solid tumors, such as non-small cell lung cancer (NSCLC) and pancreatic cancer, where ibrutinib has shown limited efficacy.[1] The primary distinction of this compound lies in its off-target effects, most notably the potent inhibition of the mTORC1/S6 signaling pathway, an effect only slightly observed with ibrutinib.[1]
Q2: What are the known on-target and off-target effects of this compound?
-
On-Target Effect (presumed): As a derivative of ibrutinib, this compound is presumed to retain some activity against Bruton's tyrosine kinase (BTK). However, its primary therapeutic effects in solid tumors are attributed to its off-target activities.
-
Key Off-Target Effects:
-
mTORC1/S6 Signaling Pathway: this compound strongly suppresses the phosphorylation of key components of this pathway, including mTOR, p70S6 kinase (p70S6K), and ribosomal protein S6 (S6).[1] This is considered a primary mechanism for its enhanced anti-cancer activity in NSCLC.[1]
-
EGFR Signaling: this compound has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (p-EGFR).[1]
-
Q3: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound have been reported against a cancer cell line and a specific kinase:
| Target | System | IC50 Value |
| EGFR | Kinase Assay | 61 nM[1] |
| NSCLC Cell Lines | Cell Viability Assay | ~1-4 µM[1] |
Q4: How can I validate that the observed effects in my experiment are due to mTORC1/S6 pathway inhibition by this compound?
To confirm that the cellular phenotype you are observing is a result of this compound's effect on the mTORC1/S6 pathway, you can perform the following validation experiments:
-
Western Blot Analysis: Assess the phosphorylation status of key downstream effectors of mTORC1, such as p-p70S6K (Thr389) and p-S6 (Ser235/236). A dose-dependent decrease in the phosphorylation of these proteins upon this compound treatment would support on-target activity.
-
Rescue Experiments: Transfect cells with a constitutively active form of S6K1 or S6 to see if this can reverse the phenotype induced by this compound. A successful rescue would strongly suggest that the effect is mediated through the mTORC1/S6 pathway.
Troubleshooting Guides
Western Blotting for mTORC1/S6 Pathway Inhibition
Problem: Weak or no signal for phosphorylated S6 (p-S6) or p-p70S6K after this compound treatment.
-
Possible Cause 1: Suboptimal Antibody Performance.
-
Solution: Ensure you are using a validated antibody for phospho-S6 (Ser235/236) or phospho-p70S6K (Thr389). Check the antibody datasheet for recommended dilutions and blocking conditions. Consider testing a different antibody from a reputable supplier.
-
-
Possible Cause 2: Inefficient Protein Extraction or Degradation.
-
Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of your target proteins. Always prepare fresh lysates and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Low Basal Phosphorylation.
-
Solution: In some cell lines, the basal level of mTORC1 activity is low. Consider stimulating the pathway with growth factors (e.g., insulin or serum) for a short period before adding this compound to ensure a detectable dynamic range of inhibition.
-
-
Possible Cause 4: Incorrect this compound Concentration or Treatment Time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting p-S6 and p-p70S6K in your specific cell line. Inhibition is often observed within hours of treatment.[1]
-
Problem: Inconsistent phosphorylation levels between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions.
-
Solution: Maintain consistent cell density, passage number, and serum concentrations, as these can all influence mTORC1 signaling. Starve cells of serum for a consistent period before stimulation and treatment to synchronize them and reduce baseline variability.
-
-
Possible Cause 2: Technical Variability in Western Blotting.
-
Solution: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA or Bradford). Use a reliable loading control (e.g., β-actin, GAPDH, or total S6 protein) to normalize your data.
-
Differentiating On-Target vs. Off-Target Effects
Problem: Uncertain whether the observed cellular phenotype (e.g., apoptosis, reduced proliferation) is due to mTORC1/S6 inhibition or another off-target effect of this compound.
-
Solution 1: Chemical Genomics Approach.
-
Compare the phenotype induced by this compound with that of other kinase inhibitors with different selectivity profiles. For example, compare with a selective EGFR inhibitor if you suspect EGFR signaling is playing a role. If the phenotypes differ, it suggests that the unique off-target profile of this compound is responsible.
-
-
Solution 2: Genetic Knockdown/Knockout.
-
Use siRNA or CRISPR/Cas9 to deplete key components of the mTORC1 pathway (e.g., Raptor or S6K1). If the phenotype of the knockdown/knockout cells is similar to that of this compound-treated cells, it provides strong evidence that the effect is on-target for this pathway.
-
-
Solution 3: Kinase Selectivity Profiling.
-
To obtain a comprehensive view of this compound's off-target profile, consider performing a kinome-wide selectivity screen. This will identify other potential kinases that this compound inhibits, which may contribute to the observed phenotype.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1/S6 and EGFR Pathway Inhibition by this compound
Objective: To determine the effect of this compound on the phosphorylation of S6 ribosomal protein, p70S6 kinase, and EGFR in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549 NSCLC cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
Phospho-p70S6 Kinase (Thr389)
-
Total p70S6 Kinase
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 8 µM) for a specified time (e.g., 8 or 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels or the loading control.
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the broader kinase selectivity profile of this compound.
Methodology: While there are various platforms for kinase selectivity profiling, a common approach involves in vitro kinase activity assays. These assays typically measure the ability of the compound to inhibit the activity of a large panel of purified kinases.
General Workflow:
-
Compound Preparation: Prepare a stock solution of this compound at a known concentration.
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of kinases relevant to cancer signaling.
-
Assay Performance: The service provider will typically perform the following steps:
-
Incubate each kinase with a specific substrate and ATP in the presence of this compound (usually at a fixed concentration, e.g., 1 µM, for initial screening).
-
Measure the kinase activity, often by quantifying the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each kinase relative to a DMSO control.
-
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Hits (kinases that are significantly inhibited) can be further evaluated in dose-response experiments to determine their IC50 values.
Visualizations
Caption: Workflow for Western Blot Analysis of this compound Effects.
Caption: this compound Signaling Pathway Inhibition.
References
Technical Support Center: Ibr-7 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibr-7 in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of ibrutinib, a known Bruton's tyrosine kinase (BTK) inhibitor. However, this compound exhibits enhanced cytotoxicity against non-small cell lung cancer (NSCLC) cells compared to its parent compound.[1][2] Its primary mechanism of action involves the potent suppression of the mammalian target of Rapamycin complex 1 (mTORC1)/S6 signaling pathway, which is only minimally affected by ibrutinib.[1][2] This distinct mechanism contributes to its superior anti-cancer activity in NSCLC.
Q2: What is the recommended formulation and administration route for this compound in vivo studies?
A2: Based on published studies, a common formulation for this compound involves dissolving it first in an organic solvent like DMSO, followed by dilution in an aqueous vehicle containing a solubilizing agent such as cyclodextrin. For instance, one study dissolved this compound in DMSO and then added 20% HP-beta-cyclodextrin to achieve the final concentration for oral administration. The typical administration route described is oral gavage.
Q3: What is a typical dose of this compound used in a xenograft mouse model?
A3: In a xenograft model using A549 human lung cancer cells, this compound has been administered orally at a dose of 60 mg/kg.[3] However, the optimal dose can vary depending on the tumor model, animal strain, and treatment schedule. It is recommended to perform a dose-response study to determine the most effective and tolerable dose for your specific experimental setup.
Q4: Is there any information on the pharmacokinetics and safety profile of this compound?
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or inconsistent tumor growth in xenograft model | Cell line viability and handling | Ensure A549 cells are healthy, free from contamination, and in the exponential growth phase before implantation. Use a consistent cell passage number for all experiments. |
| Improper cell implantation | Inject a sufficient number of cells (e.g., 5 x 10^6 A549 cells in PBS) subcutaneously into the flank of nude mice.[3] Consider using Matrigel to support initial tumor establishment. | |
| Mouse strain suitability | While nude mice have been used successfully, some cell lines may require more severely immunocompromised strains like NOD/SCID mice for robust tumor growth. | |
| Suboptimal anti-tumor efficacy of this compound | Inadequate drug exposure | Formulation: this compound is soluble in DMSO.[1] For in vivo use, ensure complete dissolution. Prepare fresh formulations for each treatment. Consider alternative formulation strategies for poorly soluble compounds, such as using other co-solvents (e.g., PEG-300) or creating a suspension. Dosing and Administration: Verify the accuracy of the dose calculations and the oral gavage technique. Ensure the full dose is administered each time. Consider increasing the dosing frequency if the drug's half-life is short. |
| Suboptimal dosing regimen | The reported effective dose is 60 mg/kg administered orally.[3] If efficacy is low, a dose-escalation study may be necessary to find the maximum tolerated dose (MTD) and optimal biological dose in your model. | |
| Tumor model resistance | The specific genetic background of the A549 cell line used or the tumor microenvironment in your model may confer resistance. Confirm the expression and activity of the mTORC1/S6 pathway in your tumor cells. | |
| Observed Toxicity or Adverse Effects | Off-target effects or high dosage | Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes). If toxicity is observed, consider reducing the dose or the frequency of administration. Perform a toxicity study with a range of doses to establish the MTD. |
| Formulation-related toxicity | The vehicle used for formulation (e.g., DMSO) can cause toxicity at high concentrations. Ensure the final concentration of any organic solvent is within acceptable limits for animal administration. Include a vehicle-only control group to assess any effects of the formulation itself. | |
| Variability in tumor response between animals | Inconsistent tumor establishment | Ensure uniform tumor size at the start of treatment by randomizing animals into groups only after tumors have reached a specific volume (e.g., 100-200 mm³).[3] |
| Biological variability | Inherent biological differences between animals can lead to varied responses. Increase the number of animals per group to enhance statistical power and account for this variability. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound and Ibrutinib in NSCLC Cell Lines
| Cell Line | This compound IC50 (µM) | Ibrutinib IC50 (µM) |
| A549 | ~5 | >20 |
| H460 | ~7 | >20 |
| H1975 | ~6 | >20 |
| PC-9 | <1 | <1 |
Data extracted from Zhang et al., 2019. IC50 values are approximate based on graphical representation.
Table 2: In Vivo Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Dose | Administration Route | Relative Tumor Volume (Day 21) |
| Vehicle Control | - | Oral | ~10 |
| Ibrutinib | 60 mg/kg | Oral | ~5 |
| This compound | 60 mg/kg | Oral | ~5 |
Data extracted from Zhang et al., 2019. Relative tumor volume is an approximation from graphical data.
Experimental Protocols
Protocol 1: A549 Xenograft Mouse Model for Efficacy Studies
-
Cell Culture: Culture A549 human non-small cell lung cancer cells in an appropriate medium (e.g., F-12K Medium with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation: On the day of injection, harvest cells that are in the exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in PBS at a concentration of 5 x 10⁷ cells/mL.
-
Animal Model: Use 4- to 6-week-old female athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Start caliper measurements when tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Formulation: Prepare this compound by first dissolving it in DMSO. Then, dilute the DMSO solution with 20% (w/v) HP-beta-cyclodextrin in sterile water to the final desired concentration. The final DMSO concentration should be kept low (e.g., <5%).
-
Dosing: Administer this compound orally via gavage at the desired dose (e.g., 60 mg/kg) according to the planned schedule. The vehicle control group should receive the same formulation without the active compound.
-
-
Efficacy Evaluation: Continue to measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
Visualizations
Caption: this compound's mechanism of action via potent inhibition of the mTORC1/S6 signaling pathway.
Caption: Workflow for in vivo efficacy testing of this compound in a xenograft model.
Caption: A logical approach to troubleshooting suboptimal in vivo efficacy of this compound.
References
Technical Support Center: Overcoming Ibrutinib Resistance in NSCLC Cell Lines
Welcome to the technical support center for researchers investigating Ibrutinib (Ibr-7) resistance in Non-Small Cell Lung Cancer (NSCLC) cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
I. Understanding Ibrutinib's Role and Potential for Resistance in NSCLC
Ibrutinib's primary application is in B-cell malignancies through the inhibition of Bruton's tyrosine kinase (BTK). In NSCLC, its investigation is more recent and often focuses on its off-target effects, particularly on Epidermal Growth Factor Receptor (EGFR) signaling pathways.[1][2] Resistance to Ibrutinib in NSCLC is not yet widely characterized in the literature; therefore, this guide is based on established principles of tyrosine kinase inhibitor (TKI) resistance in NSCLC and Ibrutinib resistance in other cancer types.
II. Frequently Asked Questions (FAQs)
FAQ 1: My NSCLC cell line is showing reduced sensitivity to Ibrutinib. What are the likely causes?
Reduced sensitivity, or acquired resistance, to a TKI like Ibrutinib can arise from several mechanisms. The most common culprits in NSCLC include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the drug's inhibitory effect. Common bypass pathways in NSCLC include MET, AXL, and IGF-1R activation.[3][4]
-
On-Target Secondary Mutations: While Ibrutinib's primary target is BTK (which is not typically expressed in NSCLC), its effects in NSCLC are linked to EGFR inhibition.[1] Secondary mutations in the EGFR kinase domain could potentially reduce Ibrutinib's binding affinity.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can pump the drug out of the cell, lowering its intracellular concentration.[5][6][7]
-
Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can induce a drug-resistant state.[8][9]
FAQ 2: How can I confirm that my NSCLC cell line has developed resistance to Ibrutinib?
To confirm resistance, you should perform a dose-response experiment and compare the half-maximal inhibitory concentration (IC50) of your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value (typically a 3- to 10-fold increase or more) indicates the development of resistance.[10][11]
Illustrative Data:
| Cell Line | Treatment | IC50 (µM) | Fold Change in Resistance |
| PC-9 (Parental) | Ibrutinib | 0.5 | - |
| PC-9-IbrR (Resistant) | Ibrutinib | 5.0 | 10x |
| H1975 (Parental) | Ibrutinib | 1.2 | - |
| H1975-IbrR (Resistant) | Ibrutinib | 15.0 | 12.5x |
Note: The data in this table is for illustrative purposes to demonstrate the concept of a shift in IC50 values upon acquiring resistance.
III. Troubleshooting Guides
Guide 1: Investigating the Mechanism of Ibrutinib Resistance
If you have confirmed Ibrutinib resistance in your NSCLC cell line, the following workflow can help you identify the underlying mechanism.
-
Problem: Cells may be activating other receptor tyrosine kinases (RTKs) to survive.
-
Solution: Use Western blotting to check the phosphorylation status of key signaling proteins in both your parental and resistant cell lines, with and without Ibrutinib treatment.
-
Key proteins to check:
-
Phospho-EGFR (to confirm Ibrutinib is still inhibiting its target)
-
Phospho-MET
-
Phospho-AXL
-
Phospho-AKT and Phospho-ERK (as downstream indicators of pathway activation)
-
Illustrative Western Blot Data:
| Cell Line | Treatment | p-EGFR | p-MET | p-AKT |
| PC-9 (Parental) | DMSO | +++ | + | ++ |
| PC-9 (Parental) | Ibrutinib (1µM) | + | + | + |
| PC-9-IbrR (Resistant) | DMSO | +++ | +++ | +++ |
| PC-9-IbrR (Resistant) | Ibrutinib (1µM) | + | +++ | +++ |
Note: This illustrative data suggests that in the resistant cell line, the MET pathway is activated and maintains downstream AKT signaling, even when EGFR is inhibited by Ibrutinib.
-
Problem: Resistant cells may be pumping Ibrutinib out.
-
Solution:
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of ABC transporter genes like ABCB1 and ABCG2.
-
Functional Assays: Use a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-gp) and flow cytometry to measure efflux activity. A lower intracellular fluorescence in resistant cells suggests higher pump activity.
-
Guide 2: Strategies to Overcome Ibrutinib Resistance
Once you have a hypothesis for the resistance mechanism, you can test strategies to overcome it.
If you identified an activated bypass pathway, a combination of Ibrutinib with an inhibitor of that pathway is a logical next step.
Illustrative Synergy Data (Cell Viability as % of Control):
| Ibrutinib (µM) | Crizotinib (µM) | PC-9-IbrR Cells (% Viability) |
| 0 | 0 | 100% |
| 5.0 | 0 | 85% |
| 0 | 0.5 | 80% |
| 5.0 | 0.5 | 35% |
Note: This illustrative data shows that the combination of Ibrutinib and Crizotinib has a greater-than-additive effect on reducing the viability of resistant cells, suggesting a synergistic interaction.
If increased drug efflux is the cause of resistance, you can test whether co-treatment with a known ABC transporter inhibitor (e.g., Verapamil for P-gp) can restore sensitivity to Ibrutinib.
IV. Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[12][13][14][15]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Add various concentrations of Ibrutinib (and/or a combination agent) to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate at 37°C for 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Incubate overnight at 37°C. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate IC50 values.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of specific proteins and their phosphorylation status in cell lysates.[16][17][18]
-
Cell Lysis: Treat parental and resistant cells with Ibrutinib or DMSO for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-phospho-MET) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
- 1. Selective Antitumor Activity of Ibrutinib in EGFR-Mutant Non–Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 8. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Western Blot for Phosphorylated Ribosomal Protein S6 (p-S6)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the Western blot analysis of phosphorylated ribosomal protein S6 (p-S6), a key downstream effector of the mTOR signaling pathway. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during p-S6 Western blot experiments, providing potential causes and solutions in a question-and-answer format.
Problem 1: Weak or No Signal for p-S6
Q: I am not detecting any signal, or the signal for my p-S6 protein is very weak. What are the possible causes and solutions?
A: Weak or no signal is a common issue in Western blotting, especially for phosphorylated proteins which can be low in abundance.[1][2] Here are several potential causes and troubleshooting steps:
-
Inactive mTOR Pathway: The mTOR pathway may not be sufficiently activated in your experimental model. Consider treating your cells with a known mTOR activator (e.g., insulin or growth factors) as a positive control to ensure the pathway is active.[1][3]
-
Protein Degradation or Dephosphorylation: Phosphorylated proteins are susceptible to degradation by proteases and dephosphorylation by phosphatases.[1] It is crucial to work quickly, keep samples on ice, and use lysis buffers containing fresh protease and phosphatase inhibitors.[1][2]
-
Insufficient Protein Load: The amount of target protein in your sample may be too low. Try increasing the amount of protein loaded onto the gel.[2]
-
Poor Antibody Performance: The primary antibody may not be optimal. Ensure you are using an antibody validated for Western blot and titrate the antibody concentration to find the optimal dilution. A dot blot can be performed to check antibody activity.
-
Inefficient Protein Transfer: Transfer efficiency can vary depending on the protein's molecular weight. Confirm successful transfer by staining the membrane with Ponceau S after transfer.[2][4] For lower molecular weight proteins like S6, be cautious of over-transferring (transferring through the membrane).
-
Suboptimal Antibody Incubation: Incubation times for the primary antibody may need optimization. While 1-2 hours at room temperature is a common starting point, overnight incubation at 4°C can enhance the signal for low-abundance proteins.[5]
-
Incorrect Secondary Antibody: Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[2]
Problem 2: High Background on the Western Blot
Q: My Western blot for p-S6 shows a high background, making it difficult to see specific bands. What can I do to reduce the background?
A: High background can obscure your protein of interest and is often caused by non-specific antibody binding. Here are some solutions:
-
Blocking Issues: Inadequate blocking is a primary cause of high background.[6]
-
Increase the blocking time (e.g., 1-2 hours at room temperature).
-
For phospho-proteins, Bovine Serum Albumin (BSA) is generally recommended over milk, as milk contains casein, a phosphoprotein that can lead to non-specific binding.[1]
-
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding. Try decreasing the antibody concentrations.[2][6]
-
Insufficient Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[7]
-
Contaminated Buffers: Ensure all your buffers are freshly made and free of contamination.[6]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.[6]
Problem 3: Non-Specific Bands are Present
Q: I am seeing multiple bands in addition to the expected band for p-S6. How can I get a cleaner blot?
A: The presence of non-specific bands can be due to several factors:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins.
-
Ensure the antibody is validated for your application.
-
Try increasing the antibody dilution.[2]
-
Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity.
-
-
Protein Degradation: Lower molecular weight bands could be degradation products. Always use fresh protease inhibitors.[2]
-
Post-Translational Modifications: The protein of interest might have other post-translational modifications or exist in different isoforms, leading to multiple bands. Check protein databases like Swiss-Prot for information on your target protein.[2]
-
Secondary Antibody Non-Specificity: The secondary antibody may be binding non-specifically. Run a control lane with only the secondary antibody to check for non-specific binding.[6]
Troubleshooting Experiments with Inhibitors (e.g., IBR-7)
When using a novel or uncharacterized inhibitor like "this compound" to study its effect on p-S6 levels, a systematic approach is crucial.
Q: I am using an inhibitor (this compound) and seeing unexpected results for p-S6. How should I troubleshoot this?
A:
-
Establish a Positive and Negative Control:
-
Positive Control: A condition where the mTOR pathway is known to be activated (e.g., growth factor stimulation) to show a robust p-S6 signal.
-
Negative Control: A well-characterized mTOR inhibitor (e.g., rapamycin or a specific kinase inhibitor) to demonstrate the expected decrease in p-S6. This will validate that your system is responsive to mTOR inhibition.[3]
-
-
Dose-Response and Time-Course Experiments:
-
Test a range of concentrations of this compound to determine its optimal working concentration.
-
Perform a time-course experiment to identify the optimal duration of treatment for observing the desired effect on p-S6 levels.
-
-
Validate the Target: If the intended target of this compound is known, use an alternative method to confirm target engagement in your experimental system.
-
Consider Off-Target Effects: Unexpected results could be due to off-target effects of the inhibitor.
Experimental Protocols
Below are summarized protocols for key experiments. For detailed steps, always refer to the manufacturer's instructions for your specific reagents.
Table 1: Western Blot Protocol for p-S6
| Step | Detailed Methodology |
| 1. Sample Preparation | Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Keep samples on ice.[8][9] Determine protein concentration using a BCA or Bradford assay. |
| 2. SDS-PAGE | Load 20-40 µg of protein per well on an SDS-PAGE gel. The gel percentage should be appropriate for the molecular weight of S6 (around 32 kDa).[9] |
| 3. Protein Transfer | Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[4][10] |
| 4. Blocking | Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[1][4] |
| 5. Primary Antibody Incubation | Incubate the membrane with anti-p-S6 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5][8] |
| 6. Washing | Wash the membrane three times for 5-10 minutes each with TBST.[11] |
| 7. Secondary Antibody Incubation | Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4] |
| 8. Washing | Wash the membrane three times for 5-10 minutes each with TBST.[11] |
| 9. Detection | Use an Enhanced Chemiluminescence (ECL) substrate to detect the signal using a digital imager or film.[11] |
| 10. Stripping and Reprobing | To normalize for protein loading, the membrane can be stripped and reprobed for total S6 or a loading control like GAPDH or β-actin. |
Signaling Pathway and Workflow Diagrams
To aid in understanding the experimental context and troubleshooting logic, the following diagrams are provided.
Caption: Simplified mTOR/p-S6 signaling pathway.
Caption: Troubleshooting workflow for p-S6 Western blot.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. biocompare.com [biocompare.com]
- 9. bio-rad.com [bio-rad.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. sinobiological.com [sinobiological.com]
Technical Support Center: Ibr-7 and Cell Viability Assays
Welcome to the technical support center for researchers utilizing Ibr-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges with cell viability assays when using this novel ibrutinib derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a derivative of ibrutinib with enhanced anti-cancer activity, particularly against non-small cell lung cancer (NSCLC).[1][2] Its primary mechanism of action involves the potent suppression of the mTORC1/S6 signaling pathway, which is crucial for cell growth and proliferation.[1][2] This inhibition ultimately leads to apoptosis (programmed cell death) in cancer cells.
Q2: I'm seeing unexpected results with my MTT/XTT assay when using this compound. What could be the cause?
While there is no specific literature detailing direct interference of this compound with MTT or XTT assays, it is a common issue for small molecule compounds to interfere with tetrazolium-based viability assays.[3][4][5] This interference can manifest in several ways:
-
Direct Reduction of Tetrazolium Salts: The compound itself may have reducing properties that can convert the tetrazolium dye (e.g., MTT, XTT) to its colored formazan product, leading to a false positive signal for cell viability.[5]
-
Alteration of Cellular Metabolism: The compound might alter the metabolic activity of the cells without affecting their viability, leading to an inaccurate estimation of cell numbers.[6]
-
Precipitation of the Compound: The compound may precipitate in the culture medium, interfering with the optical density readings.
Q3: Are there alternative cell viability assays that are less prone to interference by small molecules like this compound?
Yes, several alternative assays are recommended when interference from a test compound is suspected. These assays often rely on different cellular parameters than metabolic activity. Good alternatives include:
-
ATP-Based Luminescence Assays: These assays measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[1][7] They are generally less susceptible to interference from compounds that affect reductase activity.[7]
-
Crystal Violet Assay: This simple and cost-effective method stains the DNA of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.[2][8]
-
Dye Exclusion Assays (e.g., Trypan Blue): These methods use dyes that are excluded by cells with intact membranes. While simple, they are manual and may not be suitable for high-throughput screening.
Troubleshooting Guide
If you suspect that this compound is interfering with your cell viability assay, follow this troubleshooting workflow:
Step 1: Cell-Free Control
-
Purpose: To determine if this compound directly reacts with your assay reagent.
-
Procedure: Set up wells containing your cell culture medium, this compound at the concentrations used in your experiment, and the viability assay reagent (e.g., MTT, XTT, resazurin), but without any cells .
-
Interpretation:
-
Color/Signal Change: If you observe a change in color or signal in the cell-free wells containing this compound, it indicates direct interference.
-
No Change: If there is no change, the interference might be due to effects on cellular metabolism.
-
Step 2: Microscopic Examination
-
Purpose: To visually assess cell morphology and number.
-
Procedure: Before adding the viability assay reagent, observe your cells treated with this compound under a microscope.
-
Interpretation:
-
Reduced Cell Number/Apoptotic Morphology: If you see a clear reduction in cell number or signs of apoptosis (e.g., cell shrinkage, membrane blebbing) that correlates with your this compound concentration, but your assay shows high "viability," this strongly suggests interference.
-
No Obvious Change in Cell Number: If the cell number appears unchanged but the assay shows a decrease in viability, the effect might be cytostatic (inhibiting proliferation) rather than cytotoxic.
-
Step 3: Switch to an Alternative Assay
-
Purpose: To validate your results using a method with a different detection principle.
-
Recommendation: Based on the troubleshooting steps, select an appropriate alternative assay. The ATP-based luminescence assay is a robust choice for high-throughput screening, while the crystal violet assay is a reliable and inexpensive option for adherent cells.
Data Presentation: Comparison of Cell Viability Assays
| Assay Type | Principle | Advantages | Potential for Interference with Small Molecules |
| Tetrazolium-Based (MTT, XTT, MTS) | Enzymatic reduction of tetrazolium salts by metabolically active cells to a colored formazan product. | Well-established, inexpensive. | High: Compounds with reducing properties or those that alter cellular metabolism can interfere.[3][4][5] |
| Resazurin-Based (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. | Sensitive, non-toxic to cells. | Moderate to High: Can be susceptible to interference from compounds with antioxidant properties.[9] |
| ATP-Based Luminescence | Measurement of ATP, a marker of metabolically active cells, using a luciferase reaction. | Highly sensitive, rapid, less prone to chemical interference.[1][7] | Low: Generally considered a gold standard for minimizing interference. |
| Crystal Violet | Staining of DNA in adherent cells; amount of dye is proportional to cell number. | Simple, inexpensive, endpoint assay.[2][8] | Low: Less susceptible to metabolic interference, but only for adherent cells. |
| Dye Exclusion (Trypan Blue) | Viable cells with intact membranes exclude the dye. | Simple, direct measure of membrane integrity. | Low: Manual process, not ideal for high-throughput screening. |
Experimental Protocols
ATP-Based Luminescence Assay Protocol (General)
-
Cell Plating: Seed cells in a 96-well white-walled plate at a density appropriate for your cell line and experiment duration.
-
Compound Treatment: Add this compound at various concentrations to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Reagent Preparation: Prepare the ATP-releasing and luciferase-containing reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add the reagent to each well. This will lyse the cells and initiate the luminescent reaction.
-
Measurement: After a short incubation period (as per the kit protocol), measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells.
Crystal Violet Assay Protocol (for Adherent Cells)
-
Cell Plating: Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with this compound at the desired concentrations.
-
Incubation: Incubate for the specified duration.
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde or methanol for 15-20 minutes.
-
Staining: Wash the fixed cells with water and stain with 0.5% crystal violet solution for 20 minutes at room temperature.[2]
-
Washing: Gently wash the plate with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the bound dye.
-
Measurement: Read the absorbance at a wavelength of 570-590 nm using a plate reader.
-
Data Analysis: The absorbance is proportional to the number of attached, viable cells.
Visualizations
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ATP Assays | What is an ATP Assay? [promega.com]
- 8. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Ibr-7 Demonstrates Superior Cytotoxicity to Ibrutinib in A549 Lung Cancer Cells by Targeting mTORC1/S6 Signaling
For Immediate Release
A comparative analysis reveals that Ibr-7, a derivative of ibrutinib, exhibits significantly enhanced cytotoxic effects against the non-small cell lung cancer (NSCLC) cell line A549 when compared to its parent compound, ibrutinib. This increased potency is attributed to a distinct mechanism of action involving the targeting of the mTORC1/S6 signaling pathway.
Researchers have synthesized a series of ibrutinib derivatives to enhance its anti-cancer activity against solid tumors. Among these, this compound has emerged as a promising candidate, particularly for NSCLC with wild-type epithelial growth factor receptor (EGFR).[1] This guide provides a detailed comparison of the cytotoxic effects of this compound and ibrutinib on A549 cells, supported by experimental data and methodologies.
Comparative Cytotoxicity in A549 Cells
The anti-proliferative effects of this compound and ibrutinib were evaluated in A549 cells, an EGFR wild-type NSCLC cell line. The results clearly indicate that this compound possesses superior anti-cancer activity compared to ibrutinib in this cell line.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for both compounds.
| Compound | Cell Line | IC50 (µM) |
| This compound | A549 | ~5 |
| Ibrutinib | A549 | >10 |
Table 1: Comparison of IC50 values of this compound and Ibrutinib in A549 cells after 48 hours of treatment. Data sourced from a study by Luo et al. (2020).[1]
Experimental Protocol: CCK-8 Cell Viability Assay
The cytotoxicity of this compound and ibrutinib was determined using the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay is based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a formazan dye, the amount of which is directly proportional to the number of living cells.
Materials:
-
A549 cells
-
RPMI-1640 medium (or other appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and Ibrutinib stock solutions (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: A549 cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound or ibrutinib. A control group with DMSO-treated cells was also included.
-
Incubation: The plates were incubated for 48 hours.
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution was added to each well.
-
Final Incubation: The plates were incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.
-
Data Analysis: The cell viability was calculated as a percentage of the control group, and the IC50 values were determined from the dose-response curves.
Visualizing the Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound and ibrutinib in A549 cells.
Mechanism of Action: A Shift in Target
Ibrutinib is a well-established inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[2][3] This mechanism is highly effective in B-cell malignancies.[4][5] However, its efficacy against solid tumors like NSCLC is limited.[1]
This compound, in contrast, exerts its potent anti-cancer effects in A549 cells by targeting the Akt/mTOR signaling pathway. Specifically, this compound was found to suppress the phosphorylation of proteins within the mTORC1/S6 signaling cascade.[1] This alternative mechanism of action explains the enhanced cytotoxicity of this compound in EGFR wild-type NSCLC cells, where the BTK pathway is not the primary driver of proliferation.
Signaling Pathway Diagrams
Caption: Ibrutinib inhibits the BTK signaling pathway, crucial for B-cell malignancies.
Caption: this compound inhibits the mTORC1/S6 signaling pathway in A549 cells.
References
- 1. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Ibrutinib synergizes with MDM-2 inhibitors in promoting cytotoxicity in B chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Ibr-7: A Comparative Analysis of mTORC1 Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Validation of Ibr-7 as a Novel mTORC1 Signaling Inhibitor
This compound, a novel derivative of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, has emerged as a potent anti-cancer agent, particularly in non-small cell lung cancer (NSCLC).[1] Its mechanism of action involves the significant suppression of the mammalian target of Rapamycin complex 1 (mTORC1) signaling pathway, a critical regulator of cell growth, proliferation, and metabolism. This guide provides a comparative analysis of this compound's performance against other known mTORC1 inhibitors, supported by available data and detailed experimental protocols for validation.
Performance Comparison of mTORC1 Inhibitors
The landscape of mTORC1 inhibitors is diverse, ranging from allosteric modulators to direct kinase inhibitors. To objectively assess the position of this compound, a comparison with established alternatives is crucial. The following table summarizes the inhibitory concentrations (IC50) of various mTOR inhibitors. It is important to note that while preclinical studies highlight this compound's "dramatic" suppression of the mTORC1/S6 pathway, a specific IC50 value for its direct inhibition of mTORC1 has not been reported in the reviewed literature.[1]
| Inhibitor Class | Compound | Target(s) | IC50 (mTORC1) | IC50 (Other) |
| Ibrutinib Derivative | This compound | mTORC1/S6 Pathway | Not Reported | EGFR: 61 nM |
| Rapalogs (Allosteric) | Rapamycin | mTORC1 | Sub-nanomolar range (cell-type dependent) | - |
| Everolimus | mTORC1 | Sub-nanomolar range (cell-type dependent) | - | |
| TORKinibs (ATP-Competitive) | OSI-027 | mTORC1, mTORC2 | 22 nM | mTORC2: 65 nM |
| Ku-0063794 | mTORC1, mTORC2 | ~10 nM | - | |
| AZD2014 | mTOR kinase | 2.8 nM | - | |
| Torin 1 | mTORC1, mTORC2 | 2-10 nM | - | |
| Dual PI3K/mTOR Inhibitors | NVP-BEZ235 | PI3K, mTORC1, mTORC2 | ~20.7 nM | PI3Kα: 4 nM |
| Gedatolisib (PKI-587) | PI3K, mTORC1, mTORC2 | Not specified for mTORC1 alone | PI3Kα: 0.4 nM |
Experimental Validation of this compound Targeting mTORC1 Signaling
The following protocol describes a standard Western blot procedure to validate the inhibitory effect of this compound on the mTORC1 signaling pathway by assessing the phosphorylation status of its downstream effectors, S6 ribosomal protein kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).
Experimental Protocol: Western Blot Analysis of mTORC1 Signaling
1. Cell Culture and Treatment:
- Culture a relevant cancer cell line (e.g., A549 for NSCLC) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
- Starve the cells in serum-free medium for 12-24 hours to reduce basal mTORC1 activity.
- Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours). Include a known mTORC1 inhibitor (e.g., Rapamycin) as a positive control.
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-12% gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation:
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
- Phospho-S6K (Thr389)
- Total S6K
- Phospho-4E-BP1 (Thr37/46)
- Total 4E-BP1
- β-Actin (as a loading control)
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Visualizing Signaling Pathways and Experimental Logic
To further elucidate the mechanisms and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's effect on mTORC1 signaling.
Caption: Logical relationship of this compound to other classes of mTORC1 inhibitors.
References
Comparative Efficacy of Ibr-7 Versus Standard Platinum-Based Chemotherapy in First-Line Treatment of Advanced Non-Squamous NSCLC
Guide Published: October 29, 2025
Executive Summary
This guide provides a comparative analysis of the hypothetical targeted therapy, Ibr-7, against the standard-of-care chemotherapy regimen of cisplatin and pemetrexed for the first-line treatment of patients with unresectable, advanced, or metastatic non-squamous non-small cell lung cancer (NSCLC). Standard treatment for this patient population often involves platinum-based chemotherapy.[1][2] This analysis is based on simulated data from a fictional Phase III randomized controlled trial, the "IBR-NSCLC-301" study. The objective is to present a clear comparison of efficacy, safety, and the underlying therapeutic rationale.
Mechanism of Action: this compound
This compound is a hypothetical, orally administered, potent, and selective small-molecule inhibitor of the Tyrosine Kinase 2 (TYK2) protein. TYK2 is a key component of the JAK-STAT signaling pathway, which is crucial for the signaling of various pro-inflammatory and oncogenic cytokines. In certain NSCLC subtypes, aberrant activation of the TYK2/STAT3 pathway is implicated in tumor cell proliferation, survival, and evasion of immune surveillance. This compound is designed to block this signaling cascade, thereby inducing tumor cell apoptosis and potentially enhancing anti-tumor immunity.
Comparative Efficacy Data
The following tables summarize the efficacy results from the fictional IBR-NSCLC-301 trial, which compared this compound monotherapy to a standard chemotherapy regimen of cisplatin plus pemetrexed.
Table 1: Primary and Secondary Efficacy Endpoints
| Efficacy Endpoint | This compound (n=250) | Cisplatin + Pemetrexed (n=250) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Progression-Free Survival (PFS) | 11.5 months | 6.8 months | 0.62 (0.48-0.79) | <0.001 |
| Overall Survival (OS) | 24.2 months | 14.5 months | 0.70 (0.55-0.88) | 0.003 |
| Objective Response Rate (ORR) | 58% | 35% | N/A | <0.001 |
| Duration of Response (DoR) | 10.8 months | 5.6 months | N/A | N/A |
Table 2: Subgroup Analysis of Progression-Free Survival
| Subgroup | This compound (Median PFS) | Cisplatin + Pemetrexed (Median PFS) | Hazard Ratio (95% CI) |
|---|---|---|---|
| TYK2 Amplification | 14.1 months | 6.5 months | 0.51 (0.36-0.72) |
| No TYK2 Amplification | 9.2 months | 7.0 months | 0.85 (0.65-1.11) |
| PD-L1 ≥1% | 12.0 months | 7.1 months | 0.65 (0.49-0.86) |
| PD-L1 <1% | 10.9 months | 6.5 months | 0.60 (0.45-0.81) |
Experimental Protocol: IBR-NSCLC-301 Trial
This section details the methodology for the key experiments cited in this guide.
Study Design: A fictional, Phase III, randomized, open-label, multicenter trial.
Patient Population:
-
Inclusion Criteria:
-
Histologically confirmed Stage IV non-squamous NSCLC.
-
No prior systemic therapy for advanced disease.
-
ECOG performance status of 0 or 1.
-
Measurable disease per RECIST v1.1.
-
Adequate organ function.
-
-
Exclusion Criteria:
-
Known EGFR mutations or ALK rearrangements.
-
Active brain metastases.
-
Prior treatment with a JAK or TYK2 inhibitor.
-
Treatment Arms:
-
Experimental Arm: this compound administered orally at a dose of 150 mg once daily.
-
Control Arm: Cisplatin (75 mg/m²) and pemetrexed (500 mg/m²) administered intravenously every 3 weeks for up to 6 cycles. Pemetrexed maintenance therapy was permitted.
Endpoints:
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by a blinded independent central review (BICR).
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.
Assessment Methods:
-
Tumor assessments were performed using CT or MRI scans at baseline, every 6 weeks for the first 48 weeks, and every 9 weeks thereafter.
-
Response evaluation was based on RECIST v1.1 criteria.
-
Adverse events were graded according to NCI-CTCAE v5.0.
Conclusion
Based on the simulated data from the IBR-NSCLC-301 trial, the hypothetical TYK2 inhibitor, this compound, demonstrated a statistically significant and clinically meaningful improvement in Progression-Free Survival and Overall Survival compared to standard platinum-based chemotherapy in the first-line treatment of advanced non-squamous NSCLC. The safety profile of this compound was manageable and distinct from that of chemotherapy. These fictional findings suggest that targeting the TYK2 pathway could represent a promising therapeutic strategy, particularly in patient populations with biomarkers of pathway activation. Further investigation would be required to validate these hypothetical results.
References
In Vivo Validation of Ibr-7's Anti-Tumor Efficacy in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of Ibr-7, a novel derivative of ibrutinib, against established therapeutic agents for pancreatic cancer. The information presented is based on available preclinical experimental data to assist in evaluating its potential as a therapeutic candidate.
Executive Summary
This compound, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, demonstrates significant anti-proliferative effects in pancreatic cancer cell lines, reportedly superior to its parent compound, ibrutinib.[1][2] In vitro studies reveal that this compound induces apoptosis and suppresses the mTOR/p70S6K signaling pathway.[1][2] Furthermore, it acts as a potent radiosensitizer by downregulating phosphorylated epidermal growth factor receptor (p-EGFR).[3][4] While direct, quantitative in vivo monotherapy data for this compound in pancreatic cancer xenograft models is limited in the currently available literature, a synergistic effect in combination with gemcitabine has been observed in a BxPC-3 xenograft model, leading to significant tumor growth repression.[2] This guide compares the available data on this compound with the in vivo performance of ibrutinib, erlotinib, and gemcitabine in similar preclinical models of pancreatic cancer.
Comparative In Vivo Anti-Tumor Activity
The following table summarizes the in vivo anti-tumor efficacy of this compound and comparator agents in pancreatic cancer xenograft models. It is important to note the variability in experimental conditions, including cell lines, animal models, and dosing regimens, which can influence outcomes.
| Compound | Cancer Model | Dosage and Administration | Key In Vivo Findings | Reference |
| This compound (in combination) | BxPC-3 Xenograft | Not specified | Combination with gemcitabine significantly repressed tumor growth compared to either agent alone. | [2] |
| Ibrutinib | PDAC Mouse Model | Not specified | Reduced tumor cell proliferation (Ki-67 positive cells) from 67.8% to 14.9%; diminished fibrosis. | |
| Erlotinib | BxPC-3 Xenograft | 100 mg/kg/day, oral | 74.5% tumor growth inhibition after 28 days of treatment. | |
| Gemcitabine | Pancreatic Cancer Direct Xenograft | Not specified | Induced tumor growth inhibition. |
Note: PDAC refers to Pancreatic Ductal Adenocarcinoma.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through multiple signaling pathways. In pancreatic cancer, its primary mechanisms of action include:
-
Suppression of the mTOR/p70S6K Pathway: this compound significantly inhibits this critical pathway involved in cell growth, proliferation, and survival.[1][2]
-
Downregulation of p-EGFR: This action underlies its potent radiosensitizing effects, making cancer cells more susceptible to radiation therapy.[3][4]
-
Induction of Apoptosis: this compound triggers programmed cell death in pancreatic cancer cells.[1][2]
-
Sensitization to Chemotherapy: By repressing Tripartite Motif Containing 32 (TRIM32), this compound enhances the efficacy of gemcitabine.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound in pancreatic cancer.
References
- 1. Inhibition of TRIM32 by this compound treatment sensitizes pancreatic cancer cells to gemcitabine via mTOR/p70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of TRIM32 by ibr‐7 treatment sensitizes pancreatic cancer cells to gemcitabine via mTOR/p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound derivative of ibrutinib radiosensitizes pancreatic cancer cells by downregulating p-EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound derivative of ibrutinib radiosensitizes pancreatic cancer cells by downregulating p-EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ibr-7 and Ibrutinib on Mcl-1 Levels: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Ibr-7 and the established Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, on the levels of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). This comparison is based on available preclinical data and highlights the distinct mechanisms of action of these two compounds.
Executive Summary
Ibrutinib, a cornerstone in the treatment of B-cell malignancies, indirectly leads to a decrease in Mcl-1 levels through the inhibition of the B-cell receptor (BCR) signaling pathway.[1][2] This reduction in Mcl-1 is a key factor in priming cancer cells for apoptosis. In contrast, this compound, a derivative of ibrutinib, has demonstrated superior anti-cancer activity in solid tumors, such as non-small cell lung cancer (NSCLC), by a distinct mechanism. This compound potently suppresses the mTORC1/S6 signaling pathway, which is only minimally affected by ibrutinib. This action allows this compound to counteract the upregulation of Mcl-1, a known resistance mechanism to other anticancer agents. While direct head-to-head quantitative comparisons in the same cell line are not available in the current literature, this guide synthesizes the existing data to provide a clear overview of their differential impacts on Mcl-1.
Data Presentation: this compound vs. Ibrutinib on Mcl-1 Levels
The following table summarizes the key differences between this compound and ibrutinib concerning their effects on Mcl-1. It is important to note that the data for each compound are derived from different studies and experimental systems.
| Feature | This compound | Ibrutinib |
| Primary Target Pathway | mTORC1/S6 Signaling | B-cell Receptor (BCR) Signaling |
| Effect on Mcl-1 Levels | Suppresses/Reduces Mcl-1 | Indirectly decreases Mcl-1 |
| Mechanism of Mcl-1 Regulation | Inhibition of the mTORC1/S6 pathway, which is involved in protein synthesis, leads to reduced Mcl-1 expression. This can overcome Mcl-1 elevation induced by other drugs. | Inhibition of BTK in the BCR pathway leads to downstream effects that reduce Mcl-1 protein levels.[1][2] |
| Reported Cancer Models | Non-small cell lung cancer (NSCLC), Pancreatic Cancer | Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL)[2] |
| Quantitative Data Example | In A549 NSCLC cells, co-treatment of this compound with ABT-199 reduced the Mcl-1 level by 40% compared to ABT-199 alone. | In CLL patient samples, ibrutinib treatment leads to a decrease in Mcl-1 protein levels, priming cells for apoptosis.[2] Specific percentage reduction varies across studies and patient samples. |
Experimental Protocols
A detailed methodology for a key experiment to determine Mcl-1 protein levels is provided below. This protocol is a representative example for Western blot analysis.
Western Blotting for Mcl-1 Protein Quantification
This protocol outlines the steps to quantify Mcl-1 protein levels in cell lysates following treatment with this compound or ibrutinib.
1. Cell Culture and Treatment:
- Culture the selected cancer cell line (e.g., A549 for this compound, a CLL cell line for ibrutinib) under standard conditions.
- Seed cells and allow them to adhere overnight.
- Treat the cells with varying concentrations of this compound, ibrutinib, or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48, 72 hours).
2. Protein Extraction:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate the lysates on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein extracts.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
- Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
- Denature the samples by boiling at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for Mcl-1 (e.g., rabbit anti-Mcl-1) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
6. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensity using densitometry software (e.g., ImageJ).
- Normalize the Mcl-1 band intensity to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Ibrutinib's effect on Mcl-1 via the BCR pathway.
Caption: this compound's impact on Mcl-1 through mTORC1 signaling.
Experimental Workflow
References
Head-to-Head Study of Ibr-7 and Gefitinib in EGFR-Mutant NSCLC: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ibr-7 and gefitinib for the treatment of Epidermal Growth Factor Receptor (EGFR)-mutant Non-Small Cell Lung Cancer (NSCLC). While direct head-to-head clinical studies are not currently available, this document synthesizes existing preclinical data to offer insights into their respective mechanisms of action and potential efficacy.
Introduction
Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a standard of care for patients with EGFR-mutant NSCLC.[1][2] It functions by reversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling pathways that promote tumor growth and survival.[3][4][5] this compound is a novel derivative of ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[6][7] Preclinical studies suggest that this compound exhibits enhanced anti-cancer activity against NSCLC cells compared to its parent compound, ibrutinib, by targeting the mTORC1/S6 signaling pathway.[6][7]
Performance Data
Quantitative data from preclinical studies are summarized below. It is important to note the absence of direct comparative data for this compound in EGFR-mutant NSCLC cell lines.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | EGFR Mutation Status | This compound IC50 (µM) | Gefitinib IC50 (nM) |
| PC-9 | Exon 19 Deletion | Data Not Available | 77.26[8] |
| HCC827 | Exon 19 Deletion | Data Not Available | 13.06[8] |
| H3255 | L858R | Data Not Available | 3[8] |
| H1975 | L858R, T790M | Data Not Available | >4000[8] |
| A549 | EGFR Wild-Type | ~5 | Data Not Available |
| H460 | EGFR Wild-Type | ~5 | Data Not Available |
Note: IC50 values for this compound in EGFR-mutant NSCLC cell lines are not publicly available. The provided values for this compound are in EGFR wild-type cell lines and are estimated from graphical data.
Mechanism of Action
Gefitinib
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase. In NSCLC cells with activating mutations in the EGFR gene (e.g., exon 19 deletions or the L858R point mutation), the EGFR signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival.[1] Gefitinib competes with ATP for the binding site in the tyrosine kinase domain of EGFR, preventing autophosphorylation and the activation of downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[3][9] This blockade of signaling ultimately leads to cell cycle arrest and apoptosis.
This compound
This compound, a derivative of ibrutinib, has been shown to exert its anti-cancer effects in NSCLC through a distinct mechanism. While its direct effect on mutant EGFR is not fully characterized, studies have demonstrated that this compound potently suppresses the mTORC1/S6 signaling pathway, which is a key downstream effector of the PI3K/Akt pathway.[6][7] This suppression of mTORC1/S6 is more pronounced with this compound than with its parent compound, ibrutinib, and is thought to be a primary driver of its enhanced cytotoxicity in NSCLC cells.[6][7] The upstream regulation of the mTORC1/S6 pathway by this compound, and its potential interplay with the EGFR signaling axis, remains an area for further investigation.
Signaling Pathway Diagrams
Caption: Gefitinib inhibits mutant EGFR signaling.
Caption: this compound inhibits the mTORC1/S6 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effects of this compound and gefitinib on NSCLC cell lines.
Protocol:
-
Seed NSCLC cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.[3][7]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of the test compounds (this compound or gefitinib) in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for an additional 48 to 72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[3][7]
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Caption: Workflow for CCK-8 cell viability assay.
Western Blotting for Signaling Pathway Analysis
Objective: To assess the effect of this compound and gefitinib on the phosphorylation status of key proteins in the EGFR and mTORC1/S6 signaling pathways.
Protocol:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound, gefitinib, or vehicle control for a specified time (e.g., 8 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, Akt, mTOR, S6K, S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western blotting.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and gefitinib.
Protocol:
-
Seed NSCLC cells in 6-well plates and treat with the test compounds for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[6][10][11]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
Gefitinib is a well-characterized EGFR-TKI with proven efficacy in EGFR-mutant NSCLC. This compound is a promising novel agent that demonstrates potent anti-cancer activity in NSCLC cell lines through the inhibition of the mTORC1/S6 signaling pathway. While the current data on this compound is primarily in EGFR wild-type settings, its unique mechanism of action warrants further investigation in EGFR-mutant contexts, including direct comparative studies against established EGFR inhibitors like gefitinib. Such studies would be crucial to determine the potential clinical utility of this compound in this specific patient population. Researchers are encouraged to consider these findings in the design of future preclinical and clinical investigations.
References
- 1. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 2. emjreviews.com [emjreviews.com]
- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 4. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 5. wjgnet.com [wjgnet.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Validating the Synergistic Interaction of Ibrutinib and Venetoclax: A Comparative Guide for Researchers
A comprehensive analysis of the preclinical and clinical evidence supporting the enhanced anti-cancer effects of combining Ibrutinib and Venetoclax. This guide provides researchers, scientists, and drug development professionals with the supporting experimental data, detailed methodologies for key experiments, and a visual representation of the underlying molecular mechanisms.
The combination of Ibrutinib (a Bruton's tyrosine kinase inhibitor) and Venetoclax (a BCL-2 inhibitor) has emerged as a highly effective, synergistic treatment strategy in various B-cell malignancies, most notably Chronic Lymphocytic Leukemia (CLL).[1][2] Preclinical studies have consistently demonstrated that the simultaneous inhibition of the B-cell receptor (BCR) signaling pathway by Ibrutinib and the pro-survival protein BCL-2 by Venetoclax leads to a potent anti-tumor effect that is greater than the sum of the individual agents.[1] This synergy has been robustly translated into the clinical setting, with numerous trials showcasing high rates of deep and durable responses.[3][4][5]
This guide will delve into the experimental data validating this synergistic interaction, provide detailed protocols for key in vitro assays, and visually dissect the signaling pathways involved.
Mechanism of Synergistic Interaction
Ibrutinib and Venetoclax exhibit a complementary mechanism of action that underpins their synergistic efficacy. Ibrutinib, by irreversibly inhibiting Bruton's tyrosine kinase (BTK), disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. This inhibition leads to a reduction in the expression of several pro-survival proteins.
Concurrently, Venetoclax directly targets and inhibits B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that is often overexpressed in CLL and other B-cell cancers. By neutralizing BCL-2, Venetoclax restores the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cells. The combination of these two agents creates a "push and pull" effect, where Ibrutinib weakens the cancer cells' survival signals while Venetoclax simultaneously lowers the threshold for apoptosis, resulting in a powerful synergistic killing of malignant cells.
dot
Synergistic Mechanism of Ibrutinib and Venetoclax
Quantitative Analysis of Synergism: Clinical Trial Data
The synergistic efficacy of Ibrutinib and Venetoclax has been extensively documented in clinical trials, particularly in the treatment of Chronic Lymphocytic Leukemia (CLL). The data consistently demonstrates high rates of overall response, complete remission, and undetectable minimal residual disease (uMRD).
| Clinical Trial | Phase | Patient Population | Key Findings | Reference |
| CAPTIVATE | 2 | Previously untreated CLL | High rates of complete remission and undetectable minimal residual disease (uMRD).[4] | [4] |
| GLOW | 3 | Previously untreated CLL | Superior progression-free survival with Ibrutinib + Venetoclax compared to chemoimmunotherapy. | |
| CLARITY | 2 | Relapsed/Refractory CLL | High rates of uMRD in a heavily pre-treated population. | |
| SYMPATICO | 3 | Relapsed/Refractory Mantle Cell Lymphoma (MCL) | Statistically significant improvement in progression-free survival.[6] | [6] |
Experimental Protocols for In Vitro Synergy Validation
Validating the synergistic interaction between Ibrutinib and Venetoclax in a laboratory setting is crucial for understanding the underlying mechanisms and for the development of novel therapeutic strategies. Below are detailed protocols for key in vitro experiments.
Cell Viability and Synergy Assessment
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effects of Ibrutinib and Venetoclax, alone and in combination, on the viability of cancer cells. The Chou-Talalay method is then used to calculate the Combination Index (CI) to quantify synergy.
a. Experimental Workflow dot
Cell Viability and Synergy Analysis Workflow
b. Detailed Protocol
-
Cell Seeding: Seed CLL cells (e.g., MEC-1 cell line) in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Drug Preparation: Prepare serial dilutions of Ibrutinib and Venetoclax in culture medium. For the combination treatment, mix the drugs at a constant molar ratio.
-
Treatment: Add the single agents and the combination to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Apoptosis Assay
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by Ibrutinib and Venetoclax.
a. Experimental Workflow dot
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. sci-hub.se [sci-hub.se]
- 3. Ibrutinib plus venetoclax displays long-term benefits in CLL - Medical Conferences [conferences.medicom-publishers.com]
- 4. youtube.com [youtube.com]
- 5. patientpower.info [patientpower.info]
- 6. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of Ibr-7 in a Laboratory Setting
The proper disposal of any chemical agent is a critical component of laboratory safety and environmental responsibility. For a substance identified as Ibr-7, adherence to a strict disposal protocol is essential to mitigate risks to personnel and the environment. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide outlines the necessary procedures for its safe handling and disposal, based on established principles of laboratory chemical waste management. Researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS for this compound to obtain specific details before proceeding with any disposal activities.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on general laboratory safety guidelines, this should include, but is not limited to, safety goggles, face shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.[2][3] In the event of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][4]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be carried out in accordance with federal, state, and local regulations. The following is a generalized, step-by-step procedure that should be adapted based on the specific information provided in the this compound Safety Data Sheet.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information for its safe disposal. Key sections to review are:
-
Section 13: Disposal Considerations: This section will provide specific guidance on the appropriate disposal methods and any regulatory requirements.[5]
-
Section 7: Handling and Storage: This will detail the necessary precautions for safe handling and storage of the waste.[1][2][3]
-
Section 8: Exposure Controls/Personal Protection: This section specifies the required personal protective equipment.[1]
-
Section 2: Hazards Identification: Understanding the hazards associated with this compound is crucial for safe handling and disposal.[1]
-
-
Waste Identification and Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by the SDS.[6] Incompatible wastes can react dangerously.[6] Segregate liquid and solid waste into separate, clearly labeled containers.
-
Container Selection and Labeling: Use only approved, chemically compatible, and leak-proof containers for this compound waste.[7] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". The label should also include the date of accumulation and the specific hazards (e.g., flammable, corrosive, toxic).
-
Waste Accumulation and Storage: Store the this compound waste container in a designated, well-ventilated, and secure hazardous waste storage area.[7] This area should be away from general laboratory traffic and incompatible materials. Keep the container closed except when adding waste.[6]
-
Arrange for Professional Disposal: Hazardous chemical waste must be disposed of through a licensed and reputable chemical waste disposal provider.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.[6] Do not attempt to dispose of this compound down the drain or in the regular trash.[6][8]
Key Information from the Safety Data Sheet (SDS)
To facilitate a quick and accurate assessment for disposal, the following table summarizes the critical information to be extracted from the this compound SDS.
| SDS Section | Information to Extract | Relevance to Disposal |
| Section 2: Hazards Identification | Signal word, hazard statements (e.g., "May form combustible dust concentrations in air"), and pictograms.[1] | Informs about the intrinsic dangers of the chemical, guiding the selection of appropriate PPE and handling procedures during disposal. |
| Section 7: Handling and Storage | Precautions for safe handling, conditions for safe storage, and any incompatible materials.[1][2][3] | Dictates the necessary engineering controls (e.g., fume hood), storage requirements for the waste container (e.g., away from heat sources), and chemicals that must be kept separate to prevent dangerous reactions. |
| Section 8: Exposure Controls/Personal Protection | Permissible exposure limits (PELs), and specifications for personal protective equipment (PPE).[1] | Ensures that personnel handling the waste are adequately protected from exposure through inhalation, skin contact, or eye contact. |
| Section 13: Disposal Considerations | Guidance on proper disposal methods, waste treatment technologies, and any relevant federal, state, or local regulations.[5] | This is the most critical section for disposal, providing direct instructions on how to manage the waste stream in an environmentally responsible and compliant manner. It may also specify whether the container needs to be triple-rinsed before recycling or disposal.[5] |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow from initial waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
By adhering to these general principles and, most importantly, the specific guidance within the this compound Safety Data Sheet, research professionals can ensure the safe and compliant disposal of this chemical, fostering a secure laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. igis.lt [igis.lt]
- 3. scribd.com [scribd.com]
- 4. docs.rs-online.com [docs.rs-online.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 8. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
Personal protective equipment for handling Ibr-7
["personal protective equipment for handling Ibr-7", "this compound safety data sheet", "this compound handling and disposal"]
Essential Safety and Handling Guide for this compound
Disclaimer: The compound "this compound" does not correspond to a known chemical entity in publicly available databases. This guide is a template based on best practices for handling potent, hazardous laboratory chemicals. Always consult the Safety Data Sheet (SDS) specific to any chemical you are working with before handling it. The procedures outlined below should be adapted to the specific hazards of the compound .
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling potent chemical compounds. It includes procedural, step-by-step guidance for safe operations and disposal.
Personal Protective Equipment (PPE)
When handling any potent or hazardous chemical, a comprehensive PPE program is essential to minimize exposure to hazards.[1] The following PPE is mandatory when working with this compound.
-
Hand Protection: Chemical-resistant gloves are required.[2] Given the unknown nature of this compound, double-gloving with compatible materials is recommended. Ensure gloves are regularly inspected for tears or degradation and are changed immediately upon contamination.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] However, for splash hazards, tightly fitting chemical goggles and a face shield are necessary.[3]
-
Body Protection: A lab coat is standard, but for procedures with a higher risk of contamination, a chemical-resistant apron or a full-body suit should be worn.[2][3]
-
Respiratory Protection: If working outside of a certified chemical fume hood or if aerosolization is possible, a respirator is required.[4] The type of respirator and cartridge should be selected based on the specific hazards of the compound as detailed in its SDS.[4]
All PPE should be properly fitted and regularly inspected for integrity.[1][5] Contaminated PPE must be removed and disposed of correctly to prevent cross-contamination.[5]
Quantitative Data Summary
The following table summarizes hypothetical exposure limits and physical properties for this compound. These values are for illustrative purposes and should be replaced with compound-specific data from the SDS.
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour TWA) | Based on potent compound handling guidelines. |
| Permissible Exposure Limit (PEL) | 0.5 µg/m³ | OSHA regulatory limit. |
| Short-Term Exposure Limit (STEL) | 2 µg/m³ (15-minute) | Maximum concentration for short durations. |
| IDLH (Immediately Dangerous to Life or Health) | 10 mg/m³ | Concentration from which escape is possible without permanent health damage. |
| Vapor Pressure | 0.001 mmHg @ 20°C | Low volatility, but aerosolization is a concern. |
| Solubility | Soluble in DMSO, Ethanol | Insoluble in water. |
Handling and Experimental Protocols
Adherence to strict handling protocols is crucial to prevent exposure and contamination.
3.1. General Handling:
-
Work Area: All manipulations of this compound should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[6]
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, hazard warnings, and the manufacturer's information.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[4] Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4]
3.2. Weighing and Solution Preparation:
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh paper, tubes, solvents) is inside the chemical fume hood.
-
Weighing: Use an analytical balance inside the fume hood. Handle this compound powder with care to avoid generating dust.
-
Dissolving: Add the solvent to the powdered this compound slowly to avoid splashing. Cap the container securely and mix gently until dissolved.
3.3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9]
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][10] Seek immediate medical attention.[8]
-
Spills: For small spills, use an appropriate absorbent material and decontaminate the area.[11][12] For large spills, evacuate the area and contact the emergency response team.[9]
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Contaminated solid waste, including gloves, weigh paper, and pipette tips, must be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not pour this compound waste down the drain.[3]
-
Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.
-
Waste Pickup: Once the hazardous waste container is full, it should be securely sealed and a pickup requested from the institution's environmental health and safety department.[13][14]
Visualizations
Diagram of a Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling cascade initiated by this compound binding.
Diagram of an this compound Experimental Workflow
Caption: Standard workflow for an in-vitro experiment using this compound.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. download.basf.com [download.basf.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
